Product packaging for Hydrazine dihydrochloride(Cat. No.:CAS No. 5341-61-7)

Hydrazine dihydrochloride

Cat. No.: B166209
CAS No.: 5341-61-7
M. Wt: 104.96 g/mol
InChI Key: LIAWOTKNAVAKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research Perspectives

The study of hydrazine (B178648) and its derivatives has a long history. Early research, dating back to the work of Emil Fischer, recognized the importance of hydrazine derivatives in organic chemistry, particularly in the synthesis of indole (B1671886) compounds. xenaorganics.com Over time, the focus of research on hydrazine dihydrochloride (B599025) has expanded significantly. Initial investigations likely centered on its fundamental chemical properties and simple reactions. As analytical techniques became more sophisticated, so did the understanding of its structure and reactivity.

A pivotal moment in its research history was the determination of its crystal structure. Through X-ray diffraction studies, it was established that hydrazine dihydrochloride crystallizes in the cubic system, with a specific arrangement of nitrogen and chlorine atoms. ajsonline.org This structural elucidation provided a foundational understanding for its reactivity and interactions.

Early research also identified its utility as a reducing agent. sigmaaldrich.com This property has been a cornerstone of its application in organic synthesis for decades. More recent research has delved into optimizing its reducing capabilities in various contexts, such as in inorganic synthesis for the reduction of metal ions.

Significance in Contemporary Chemical and Biological Sciences

The relevance of this compound in modern science is multifaceted, spanning both chemical and biological disciplines.

In chemical sciences , its primary role remains as a versatile reagent in organic synthesis. It is instrumental in:

The synthesis of heterocyclic compounds: this compound is a key building block for creating a wide array of nitrogen-containing heterocyclic compounds like pyrazoles and pyridazines. longdom.orgnih.gov These structures are often the core of pharmaceuticals and agrochemicals. longdom.orgwikipedia.org

As a reducing agent: It is employed to reduce various functional groups, such as converting carbonyls to methylene (B1212753) groups and α,β-epoxyketones to allylic alcohols. sigmaaldrich.com

Materials Science: A notable modern application is its use as an additive in the fabrication of tin-based perovskite solar cells, where it enhances performance and stability.

In biological sciences , research has explored the effects of hydrazine and its derivatives on biological systems. It is important to note that much of this research pertains to hydrazine or its derivatives more broadly, with this compound being a specific salt. Studies have investigated:

Enzyme Inhibition: this compound has been shown to inhibit the activity of certain enzymes, such as sulfate (B86663) reduction and phosphatase activity. biosynth.com Derivatives of hydrazine have also been studied as inhibitors for enzymes like urease. nih.gov

Biochemical Interactions: Hydrazine derivatives can interact with metabolic processes and have been a subject of interest in medicinal chemistry. solubilityofthings.com Some studies have explored the potential of hydrazine derivatives in areas like neuroprotection and as anticancer agents, often through the synthesis of hydrazones.

Scope and Research Imperatives

Current and future research on this compound is driven by several key imperatives:

Green Chemistry: There is a growing emphasis on developing more environmentally friendly synthetic methods. Research is exploring the use of this compound in sustainable, one-pot, multi-component reactions, often using water as a solvent. longdom.org

Development of Novel Therapeutics: The synthesis of new hydrazine derivatives for potential pharmacological applications remains an active area of research. uobaghdad.edu.iqresearchgate.net This includes creating and testing compounds for antibacterial, anticancer, and other therapeutic properties. nih.govuobaghdad.edu.iq

Advanced Materials: Further investigation into its role in materials science, particularly in enhancing the efficiency and stability of solar cells and other electronic components, is a promising avenue.

Understanding Biological Mechanisms: A deeper understanding of how hydrazine and its salts interact with biological systems at a molecular level is crucial. biosynth.comnih.gov This includes elucidating mechanisms of enzyme inhibition and other biochemical effects. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2H6N2 B166209 Hydrazine dihydrochloride CAS No. 5341-61-7

Properties

IUPAC Name

hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAWOTKNAVAKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

302-01-2 (Parent)
Record name Hydrazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9063798
Record name Hydrazine, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS]
Record name Hydrazine dihydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14784
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5341-61-7
Record name Hydrazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrazine, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDRAZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM8DD9J0C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for Hydrazine (B178648) Dihydrochloride (B599025) Production

The primary industrial method for synthesizing hydrazine dihydrochloride involves the direct reaction of hydrazine with hydrochloric acid. This process is followed by meticulous purification to achieve the desired product quality.

Reaction of Hydrazine with Hydrochloric Acid

The synthesis of this compound is typically achieved by reacting hydrazine hydrate (B1144303) with hydrochloric acid. The reaction is often carried out in an aqueous medium. A cyclic process has been developed to overcome issues related to the compound's solubility in water and its tendency to revert to the more stable hydrazine monohydrochloride at elevated temperatures. google.com This process involves reacting hydrazine or hydrazine hydrate with aqueous hydrogen halide to produce aqueous hydrazine monohydrochloride. google.com

Key parameters for this reaction include:

Feedstock Ratios: A molar ratio of hydrazine to hydrochloric acid ranging from 1:2.05 to 1:2.5 is commonly used to ensure complete conversion to the dihydrochloride salt. google.com

Concentration: Water is removed from the resulting hydrazine monohydrochloride solution, typically through vacuum distillation, to achieve a concentration of 50–60% w/w.

Crystallization: The concentrated solution is then cooled to between 20–40°C, and additional hydrochloric acid is introduced to precipitate the this compound crystals. The excess hydrochloric acid helps to decrease the solubility of the desired product, maximizing the yield. google.com

Purification Techniques

To obtain high-purity this compound, various purification techniques are employed. Recrystallization is a common and effective method.

Recrystallization: The crude this compound can be recrystallized from a mixture of ethanol (B145695) and water (typically in a 3:1 v/v ratio) at 50°C. This process is effective in reducing residual hydrochloric acid to less than 0.1%. The purified crystals are then dried under a vacuum over a desiccant like calcium sulfate (B86663). chemicalbook.comchemdad.com

Washing: The crystallized product can be washed with solvents like methanol (B129727) to prevent caking. google.com While water can also be used for washing, care must be taken to avoid excessive use to prevent product loss due to dissolution. google.com

Purity is validated through methods such as acid-base titration to confirm the hydrochloric acid content and spectroscopic techniques like FT-IR for functional group analysis.

Synthesis of Substituted this compound Derivatives

The versatile nature of the hydrazine core allows for the synthesis of a wide array of substituted derivatives, which are valuable in various fields, including pharmaceuticals and materials science. materialsciencejournal.orgresearchgate.net

Functionalization at Nitrogen Centers

The two nitrogen atoms in the hydrazine molecule provide sites for functionalization, leading to diverse derivatives. rsc.org The synthesis of substituted hydrazine derivatives can be achieved through various methods, including diazotization. materialsciencejournal.org

The reactivity of the nitrogen atoms allows for the introduction of various substituents. For instance, the reaction of methyl 5-methylisoxazole-3-carboxylate with benzylhydrazine (B1204620) dihydrochloride in the presence of triethylamine (B128534) is a method for synthesizing specific substituted hydrazine derivatives. materialsciencejournal.org The ability to functionalize the nitrogen centers has led to the development of libraries of hydrazine and hydrazide-based compounds with significant chemical diversity. researchgate.netrsc.org

Role of Protective Groups in Selective Synthesis

Achieving selective functionalization at one of the nitrogen atoms in hydrazine often requires the use of protecting groups. This strategy is crucial for controlling the regioselectivity of the reaction and preventing undesired side products.

Commonly used protecting groups for hydrazine derivatives include:

Boc (tert-butoxycarbonyl): This group is effective in protecting one of the nitrogen atoms, allowing for selective alkylation or acylation of the other. organic-chemistry.org Metalation of a Boc-protected hydrazine with n-butyllithium forms a stable nitrogen dianion, which can then be selectively alkylated. organic-chemistry.orgd-nb.info

Cbz (carboxybenzyl): Along with Boc, Cbz-protected hydrazones have shown good reactivity and enantioselectivity in catalytic reductions. bohrium.com

Fmoc (9-fluorenylmethyloxycarbonyl): In peptide synthesis, Fmoc is a common protecting group. However, it can be removed by hydrazine, so the synthesis of the peptide backbone is typically completed before deprotection of other groups like Dde or ivDde, which are also hydrazine-labile. sigmaaldrich.com

The choice of protecting group is critical and depends on the specific reaction conditions and the desired final product. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable for the synthesis of complex, multi-functionalized hydrazine derivatives. d-nb.info

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Several green techniques are being explored for the synthesis of hydrazine derivatives:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to higher yields and cleaner reactions in shorter time frames. mdpi.com For example, the synthesis of 1,3,4-oxadiazoles from acyl hydrazones can be completed in minutes under microwave irradiation, compared to hours using conventional heating. mdpi.com

Ultrasonic Irradiation: Sonication is another energy-efficient method used to accelerate chemical reactions. It has been successfully applied to the synthesis of hydrazones and bishydrazones, often resulting in high yields in reduced reaction times.

Solvent-Free and Water-Based Reactions: Conducting reactions in water or without a solvent minimizes the use of volatile organic compounds (VOCs), which are often hazardous. longdom.org The synthesis of pyrazole (B372694) derivatives has been demonstrated in water using a multi-component reaction, offering a sustainable and cost-effective approach. longdom.org

Catalytic Methods: The use of catalysts, such as ammonium (B1175870) acetate (B1210297) in water, can facilitate reactions and reduce the need for stoichiometric reagents. longdom.org

These green approaches are not only beneficial for the environment but can also offer economic advantages by improving efficiency and reducing waste disposal costs. tandfonline.com

Advanced Spectroscopic and Structural Characterization Studies

Crystallographic Investigations

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms in a solid-state material. For hydrazine (B178648) dihydrochloride (B599025) (N₂H₆Cl₂), these investigations provide precise details about its crystal lattice, symmetry, and the spatial coordinates of its constituent atoms.

Unit Cell Parameter Determination

The unit cell is the basic repeating structural unit of a crystalline solid. Its geometry is defined by the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). For hydrazine dihydrochloride, X-ray diffraction studies have determined that it crystallizes in a cubic system. redalyc.orgnih.gov In a cubic system, the axial lengths are equal, and all angles are 90°.

Early and definitive work by R.W.G. Wyckoff established the unit cell parameters for this compound. researchgate.net These parameters define the dimensions of the smallest repeating block of the crystal structure. The determined cell volume is a direct consequence of these axial lengths.

Data sourced from the Crystallography Open Database. redalyc.org

Space Group Analysis

Space group analysis provides a detailed description of the symmetry elements present within the crystal structure. This compound belongs to the cubic crystal system, but there are multiple space groups within this system. Through the analysis of systematic absences in the X-ray diffraction patterns—specifically, the presence of certain reflections and the absence of others—the precise space group can be identified.

The investigation by Wyckoff concluded that the symmetry of this compound crystals corresponds to the space group Th⁶ (Pa-3). This classification is part of the pyritohedral class of the cubic system and indicates specific rotational and inversion symmetries that govern the arrangement of the hydrazinium (B103819) ([N₂H₆]²⁺) and chloride (Cl⁻) ions within the unit cell. The analysis involved comparing observed reflections from Laue photographs against the expected reflections for different space groups, which uniquely identified Th⁶ as the correct assignment.

Single Crystal X-ray Diffraction Applications

Single crystal X-ray diffraction is the definitive technique for determining the complete three-dimensional structure of a crystalline compound, including atomic coordinates and bond lengths. The study of this compound serves as a classic application of this method. redalyc.org

In this application, a single, well-formed crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed. The positions and intensities of the diffracted beams are used to construct an electron density map of the crystal, from which the positions of the atoms can be inferred.

For this compound, the process involved:

Reflection Spectrograms: Used to measure the spacing between crystal planes, which helps in determining the unit cell dimensions.

Laue Photographs: These photographs, generated by passing a beam of continuous-wavelength X-rays through a stationary crystal, were used to establish the crystal's symmetry and determine the space group.

This analysis confirmed that the structure consists of hydrazinium dications ([H₃N-NH₃]²⁺) and chloride anions (Cl⁻). The nitrogen and chlorine atoms were found to occupy specific equivalent positions within the Th⁶ space group, leading to a complete and precise model of the crystal structure. The technique is broadly applied to hydrazine derivatives to confirm molecular structures and study intermolecular interactions in the solid state. chemicalbook.comnist.gov

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are employed to probe the energy levels within molecules, providing information on vibrational modes and electronic transitions.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of molecules. In this compound, the vibrational modes are associated with the [N₂H₆]²⁺ cation, as it possesses the covalent bonds that absorb IR radiation and scatter Raman light. The spectrum is dominated by vibrations of the N-H and N-N bonds.

The IR spectrum of this compound has been compiled by the Coblentz Society and is available in the NIST WebBook database. nist.gov Analysis of hydrazine and its salts reveals several key vibrational regions:

N-H Stretching: These vibrations typically occur at high frequencies. In protonated amines and hydrazines, these bands are shifted compared to the free base. mdpi.com

N-H Bending (Scissoring/Rocking): These modes appear at intermediate frequencies.

N-N Stretching: The stretching of the central nitrogen-nitrogen bond gives rise to a characteristic peak. In studies of hydrazine, this mode is found in the range of 900-1000 cm⁻¹. numberanalytics.com

The table below summarizes the expected vibrational modes for the hydrazinium dication, based on data from hydrazine and its derivatives. nih.govnumberanalytics.com

Note: The exact frequencies can vary due to the crystalline environment and hydrogen bonding.

Raman spectroscopy is also a powerful tool for this analysis. For hydrochloride salts, Raman spectra show distinct shifts in the N-H stretching frequencies due to the formation of the ammonium-type cation, which is directly applicable to the [H₃N-NH₃]²⁺ ion. mdpi.com The combination of IR and Raman provides a more complete picture of the vibrational dynamics, as some modes may be strong in one technique and weak or silent in the other. nih.gov

Ultraviolet-Visible Spectrophotometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The types of transitions possible depend on the electronic structure of the molecule. mt.com

For the parent hydrazine (H₂N-NH₂) molecule, the nitrogen atoms each have a lone pair of non-bonding electrons (n). This allows for a low-energy electronic transition known as an n → σ* transition, where an electron from a non-bonding orbital is excited to an anti-bonding sigma orbital.

However, in this compound, the chemical structure is that of the hydrazinium dication, [H₃N-NH₃]²⁺, where both nitrogen atoms are protonated. nist.gov This has a profound effect on the electronic structure:

The non-bonding (n) electron pairs on the nitrogen atoms are now involved in forming N-H sigma (σ) bonds.

With no available n electrons, the low-energy n → σ* or n → π* transitions characteristic of many nitrogen-containing compounds cannot occur. mt.com

Consequently, this compound itself does not possess a suitable chromophore to absorb light in the near UV-Vis range (200-800 nm). Its absorption maxima are expected to be in the far or vacuum UV region (<200 nm), corresponding to higher-energy σ → σ* transitions.

For analytical purposes, hydrazine and its derivatives are often reacted with specific reagents (a process called derivatization) to form a new, colored compound that absorbs strongly in the UV-Vis spectrum. For example, hydrazine can be quantified by reacting it with p-dimethylaminobenzaldehyde, which produces a yellow product with an absorbance maximum at 458 nm. researchgate.net Another method uses 5-nitro-2-furaldehyde (B57684) to produce derivatives with absorption maxima between 385 nm and 454 nm. These methods, however, measure the derivatized product, not the original this compound.

Compound Index

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of chemical compounds, providing detailed information about the atomic environment within a molecule. For this compound (N₂H₆Cl₂), NMR studies confirm the molecular structure, which exists as the hydrazinium dication ([H₃N-NH₃]²⁺) balanced by two chloride anions.

The inherent symmetry of the hydrazinium dication is a key feature revealed by NMR. In this ion, the two nitrogen atoms are chemically equivalent, and all six protons are also chemically equivalent due to free rotation around the N-N bond and the symmetrical charge distribution. Consequently, the ¹H NMR spectrum is expected to show a single, sharp resonance (a singlet), indicating that all protons reside in an identical electronic environment. Similarly, the ¹⁵N NMR spectrum is anticipated to display a single peak, confirming the equivalence of the two nitrogen atoms.

While this compound is extensively used as a reagent in chemical synthesis, with NMR techniques being crucial for characterizing the resulting complex products, detailed spectral data for the parent compound itself under various standard conditions are not extensively documented in foundational literature. osi.lv However, in specialized studies, such as the investigation of hydrazine metabolism in vivo, ¹⁵N-labeled hydrazine was identified unchanged in a biological matrix, exhibiting a singlet at approximately 32 ppm in the ¹⁵N NMR spectrum. This observation, though not under standard laboratory solvent conditions, supports the expected symmetrical structure.

The analysis of derivatives and reaction products frequently involves advanced NMR techniques, including COSY, HSQC, and HMBC, to assign complex proton and carbon signals, further underscoring the utility of NMR in the chemistry of hydrazine compounds. osi.lv

Table 1: NMR Spectroscopic Data for this compound

Nucleus Expected Signal Observed Chemical Shift (δ) [ppm] Solvent/Conditions Citation
¹H Singlet Data not specified in sources -
¹⁵N Singlet ~32 In vivo (urine)

X-ray Diffraction Studies for Crystallinity Assessment

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Early and seminal XRD studies on this compound provided a clear and detailed picture of its crystal lattice and molecular geometry.

Pioneering research by Wyckoff in 1923 established that this compound crystallizes as regular isotropic octahedrons. ajsonline.org The analysis of the diffraction patterns determined that the crystals belong to the cubic crystal system. Specifically, the structure was assigned to the Th space group, which is a part of the paramorphic hemihedry (or pyritohedry) class of the cubic system. ajsonline.org

The unit cell is the fundamental repeating unit of the crystal lattice. For this compound, the dimension of this unit cube was determined to be a = 7.89 Å (or 0.789 nm). ajsonline.org Within this unit cell, there are four formula units (Z=4) of N₂H₆Cl₂. The arrangement consists of the two nitrogen atoms of a hydrazine group and the chlorine atoms occupying distinct positions within the lattice, while the hydrogen atoms are placed in the most general positions of the Th space group. ajsonline.org This structural arrangement confirms the ionic nature of the compound in the solid state, with distinct hydrazinium ([H₃N-NH₃]²⁺) cations and chloride (Cl⁻) anions. The confirmation of the crystal structure by XRD is a critical step in quality control for the compound, ensuring phase purity and the absence of impurities like hydrazine sulfate (B86663).

Table 2: Crystallographic Data for this compound

Parameter Value Citation
Crystal System Cubic ajsonline.org
Space Group T_h ajsonline.org
Unit Cell Dimension (a) 7.89 Å ajsonline.org
Molecules per Unit Cell (Z) 4 ajsonline.org

Chemical Reactivity, Reaction Kinetics, and Mechanistic Elucidation

Hydrazine (B178648) Dihydrochloride (B599025) as a Reducing Agentsigmaaldrich.comresearchgate.netalkalisci.comsigmaaldrich.com

Hydrazine dihydrochloride is recognized for its capacity to act as a reducing agent in several key organic reactions. sigmaaldrich.comresearchgate.netalkalisci.comsigmaaldrich.com Its utility extends to the conversion of various functional groups, highlighting its versatility in synthetic chemistry. alkalisci.comsigmaaldrich.com

Reduction of Carbonyls to Methylene (B1212753) Compoundsalkalisci.com

One of the notable applications of this compound is in the reduction of carbonyl compounds to their corresponding methylene groups. sigmaaldrich.comalkalisci.comindiamart.comsigmaaldrich.com This transformation is a fundamental reaction in organic synthesis, often employed to remove a carbonyl group after it has fulfilled its synthetic role. wikipedia.org The reaction, a variation of the Wolff-Kishner reduction, typically involves the in-situ formation of a hydrazone intermediate, which then decomposes to yield the methylene product. wikipedia.orgtcichemicals.com While the classic Wolff-Kishner reduction requires strongly basic conditions, modifications using hydrazine salts like the dihydrochloride have been developed. wikipedia.orgtcichemicals.comthieme-connect.de For instance, a modified procedure involves refluxing the carbonyl compound with hydrazine hydrate (B1144303) and sodium hydroxide, followed by distillation to increase the temperature and drive the reaction to completion. wikipedia.org

Table 1: Examples of Carbonyl to Methylene Reduction

Starting Material Product Reagents Yield
β-(p-phenoxybenzoyl)propionic acid γ-(p-phenoxyphenyl)butyric acid 85% Hydrazine Hydrate, NaOH 95%
5-acetyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione 5-ethyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Zn dust, aq HCl 96%
4-(9H-fluoren-2-yl)-4-oxobutanoic acid 4-(9H-fluoren-2-yl)butanoic acid Amalgamated Zn, EtOH, concd HCl 100%

This table presents examples of the reduction of carbonyl compounds to methylene groups under various conditions related to or analogous to the Wolff-Kishner reduction.

Transformation of α,β-Epoxyketones to Allylic Alcoholsalkalisci.com

This compound is also utilized in the conversion of α,β-epoxyketones to allylic alcohols. sigmaaldrich.comalkalisci.comsigmaaldrich.com This reaction, known as the Wharton reaction, is a key transformation in organic synthesis. wikipedia.orgnumberanalytics.com The process involves the treatment of the epoxy ketone with hydrazine, which leads to the formation of an allylic alcohol through a rearrangement mechanism. wikipedia.orgnumberanalytics.comvaia.com The reaction begins with the formation of a hydrazone from the ketone, followed by a rearrangement that cleaves the epoxide ring and forms a new double bond, resulting in the desired allylic alcohol. numberanalytics.com This method has been applied in the total synthesis of complex natural products, such as the anticancer agent OSW-1. wikipedia.org

Reduction of Alkenes, Alkynes, and Nitro Groupsalkalisci.com

The reducing capabilities of this compound extend to the reduction of alkenes, alkynes, and nitro groups. sigmaaldrich.comresearchgate.netalkalisci.comsigmaaldrich.com While specific conditions for these reductions using this compound are part of broader synthetic methodologies, the underlying principle involves the electron-donating nature of the hydrazine moiety. For example, the reduction of aromatic and aliphatic nitro compounds to amino compounds can be achieved with hydrazine hydrate in the presence of a catalyst like graphite (B72142). researchgate.net

Role in Oxygen Scavenging and Corrosion Inhibitionnih.gov

Beyond organic synthesis, hydrazine and its derivatives, including this compound, play a crucial role as oxygen scavengers and corrosion inhibitors, particularly in boiler water treatment systems. nih.gov By reducing dissolved oxygen, hydrazine helps to prevent corrosion and maintain the integrity of steam systems. nih.gov The reaction of hydrazine with oxygen produces water and nitrogen gas, which are non-corrosive byproducts. marinecare.nl This property is advantageous as it does not increase the concentration of dissolved solids in the boiler water. marinecare.nl The effectiveness of hydrazine as an oxygen scavenger is temperature-dependent, with its degradation to ammonia, nitrogen, and hydrogen occurring at temperatures above 200°C. marinecare.nl While hydrazine itself is effective, alternatives like carbohydrazide (B1668358) are also used, which decompose to form hydrazine at higher temperatures. marinecare.nlvecom-marine.com

Redox Reaction Kinetics and Mechanismssigmaaldrich.comsciencepublishinggroup.comsemanticscholar.org

The study of the kinetics and mechanisms of redox reactions involving this compound provides insight into its reactivity and how it interacts with various oxidizing agents. semanticscholar.orgsciencepublishinggroup.comeduprojecttopics.com

Stoichiometric Relationships in Redox Processessciencepublishinggroup.comsemanticscholar.org

Kinetic studies have been conducted to determine the stoichiometric relationships in redox reactions involving this compound. For instance, the redox reaction between naphthol green B and this compound in an aqueous acidic medium was found to have a 1:1 stoichiometry. semanticscholar.orgsciencepublishinggroup.com Similarly, a study on the reaction of crystal violet with this compound also indicated a 1:1 stoichiometric ratio. eduprojecttopics.com However, other studies have shown different stoichiometric ratios depending on the reactants and conditions. For example, the oxidation of various hydrazine compounds with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) showed a 1:2 molar ratio. koreascience.kr The oxidation of hydrazine by hexachloroiridate(IV) was determined to have a 4:1 stoichiometry. researchgate.net These studies often employ spectrophotometric methods to follow the reaction progress and determine the rate law. semanticscholar.orgsciencepublishinggroup.comeduprojecttopics.com In the case of naphthol green B, the reaction was found to be first order with respect to both the dye and this compound, and the rate was unaffected by changes in hydrogen ion concentration. semanticscholar.orgsciencepublishinggroup.com

Table 2: Investigated Redox Reactions of this compound

Oxidant Stoichiometry (Oxidant:Hydrazine) Key Findings
Naphthol Green B 1:1 First order in both reactants; rate is independent of [H⁺]. semanticscholar.orgsciencepublishinggroup.com
Crystal Violet 1:1 First order in both reactants. eduprojecttopics.com
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) 1:2 The reaction proceeds via oxidation of hydrazine to nitrogen. koreascience.kr
Hexachloroiridate(IV) 4:1 Second-order kinetics overall; mechanism involves parallel attack on protonated and unprotonated hydrazine. researchgate.net

This table summarizes the stoichiometric and kinetic findings from various studies on the redox reactions of this compound.

Proposed Reaction Mechanisms (e.g., Outer-Sphere Electron Transfer)

Acid-Base Behavior and Hydrazinium (B103819) Salt Chemistry

Hydrazine is a weak base and can be protonated by acids to form hydrazinium salts. wikipedia.orgchemcess.com this compound is the salt formed with hydrochloric acid. himedialabs.com

Hydrazine can be protonated once to form the hydrazinium cation, [N₂H₅]⁺, or twice to form the hydrazinediium dication, [N₂H₆]²⁺. wikipedia.orgwikipedia.org The hydrazinium cation is a weak acid with a pKa of 8.1. wikipedia.orgdbpedia.org Salts of the hydrazinium cation are common, such as hydrazinium hydrogensulfate, [N₂H₅]⁺[HSO₄]⁻. wikipedia.orgdbpedia.orgwikipedia.org

The chemistry of hydrazinium salts is extensive. For example, hydrazinium-based salts have been used as precursors for the deposition of semiconductor films. acs.org In these salts, hydrazinium cations ([N₂H₅]⁺) and sometimes neutral hydrazine molecules (N₂H₄) are present in the crystal lattice, often forming hydrogen-bonded networks. acs.org The reaction between this compound and potassium pentachloroaquoruthenite(III) has been reported to yield a red compound containing hydrazine. cdnsciencepub.com

Solubility Characteristics and Hydration Behavior Affecting Reactivity

The solubility and hydration of this compound (N₂H₄·2HCl) are pivotal factors that significantly influence its chemical reactivity. As a salt, its behavior in solution is dictated by its dissociation and interaction with solvent molecules.

This compound is a white, crystalline, hygroscopic solid. dlntchem.comchemicalbook.com It is readily soluble in water, particularly hot water, and is slightly or partially soluble in polar organic solvents like methanol (B129727) and ethanol (B145695). dlntchem.comnilechemicals.comfishersci.co.uk The high solubility in water is due to the ionic nature of the compound and the formation of strong interactions with water molecules. solubilityofthings.com With increasing temperature, its solubility in water is also enhanced. solubilityofthings.com

Upon dissolution in water, this compound dissociates and forms hydrated species. solubilityofthings.com This hydration process is crucial as it affects the availability and reactivity of the hydrazinium ions ([N₂H₅]⁺ and [N₂H₆]²⁺). The presence of water and the resulting pH of the solution determine the speciation of hydrazine, which in turn governs its reaction pathways. In aqueous environments, hydrazine can be oxidized by dissolved oxygen.

The reactivity of this compound is primarily characterized by its role as a reducing agent. solubilityofthings.com This property is exploited in various chemical syntheses. For instance, it is used in the synthesis of magnetite (Fe₃O₄) nanoparticles from Fe(III)/Fe(II) systems. chalcogen.ro In such reactions, conducted in an alkaline medium, hydrazine serves to reduce the metal ions and also eliminates dissolved oxygen from the system, which prevents the unwanted oxidation of Fe²⁺ ions. chalcogen.ro The reactivity is substrate-dependent; for example, it is effective in synthesizing 3-trifluoromethylpyrazoles but may fail with certain methoxy-substituted substrates. The solvent environment directly impacts these reactions by controlling the concentration of the reactive species and mediating the reaction kinetics.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water (hot)Soluble nilechemicals.com
Water (cold)Partially soluble / Soluble nilechemicals.comsolubilityofthings.com
EthanolSlightly soluble dlntchem.comfishersci.co.uk
MethanolPartially soluble nilechemicals.com

Thermochemistry of this compound Reactions

Hydrazine is a high-energy compound, a characteristic that makes it a valuable rocket fuel. wikipedia.orgnih.gov The ideal combustion of liquid hydrazine in oxygen is a highly exothermic reaction, producing nitrogen gas and liquid water. wikipedia.orgdoubtnut.com

The standard enthalpy of combustion (ΔH°c) for liquid hydrazine is -622.2 kJ/mol. doubtnut.com N₂H₄(l) + O₂(g) → N₂(g) + 2H₂O(l)

The standard enthalpy of formation (ΔH°f) is another critical thermochemical parameter. For gaseous hydrazine, extensive re-evaluation of experimental and theoretical data has led to a refined value of +97.4 ± 0.5 kJ/mol at 298.15 K. researchgate.netosti.gov The enthalpy of formation for liquid hydrazine is +50.68 ± 0.18 kJ/mol at 298.15 K. osti.gov

For hydrazine salts, thermochemical studies often involve measuring the heats of reaction in solution. For example, the heats of reaction between aqueous hydrazine hydrochloride solutions and crystalline potassium iodate (B108269) (KIO₃) and iodic acid (HIO₃) have been measured to determine the standard heats of formation for these iodine compounds. rsc.org Such calorimetric measurements are essential for building a comprehensive thermochemical database.

The formation of this compound from hydrazine and hydrogen chloride is an exothermic process, releasing heat as the stable salt is formed. studfile.net N₂H₄ + 2HCl → N₂H₄·2HCl

Understanding these fundamental thermochemical values is crucial for predicting the heat released or absorbed in reactions involving this compound, which is vital for process safety and design in its industrial applications, such as its use as a chlorine scavenger in HCl gas streams. chemicalbook.comfishersci.co.uk

Table 2: Selected Thermochemical Data for Hydrazine and Related Compounds

Compound/ReactionThermochemical ValueValue (kJ/mol)Reference
Hydrazine (l)Standard Enthalpy of Combustion (ΔH°c)-622.2 doubtnut.com
Hydrazine (g)Standard Enthalpy of Formation (ΔH°f)+97.4 ± 0.47 osti.gov
Hydrazine (l)Standard Enthalpy of Formation (ΔH°f)+50.68 ± 0.18 osti.gov
Iodic Acid (c)Standard Enthalpy of Formation (ΔH°f)-55.4 rsc.org
Potassium Iodate (c)Standard Enthalpy of Formation (ΔH°f)-119.4 rsc.org

Applications in Advanced Chemical Synthesis

Precursor in Organic Synthesis

As a stable and water-soluble salt of hydrazine (B178648), hydrazine dihydrochloride (B599025) is a convenient and frequently used starting material in numerous organic transformations. solubilityofthings.com Its applications range from the creation of simple acyclic structures to the assembly of intricate heterocyclic systems.

Hydrazine dihydrochloride is a key precursor in the synthesis of hydrazides. alkalisci.com These compounds are typically formed through the reaction of the hydrazine salt with esters or acyl chlorides. For instance, ethylimidazo[1,2-a]pyridine-2-carboxylate can be treated with an excess of hydrazine hydrate (B1144303), which can be generated in situ from this compound, to produce imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360). nih.gov The formation of the hydrazide is confirmed by the appearance of characteristic signals in the 1H NMR spectrum corresponding to the hydrazine group. nih.gov This conversion of esters to hydrazides is a fundamental step in the synthesis of more complex molecules, including various pharmaceuticals and biologically active compounds. organic-chemistry.orgajgreenchem.com

The general scheme for hydrazide synthesis from an ester using hydrazine is as follows: R-COOR' + N₂H₄·2HCl → R-CONHNH₂ + R'OH + 2HCl

This reaction is pivotal for creating intermediates that can be further modified. ajgreenchem.com For example, the resulting hydrazides can undergo condensation with aldehydes or ketones to form hydrazones, or they can be cyclized to create various heterocyclic rings. ajgreenchem.comresearchgate.net

This compound is instrumental in the synthesis of a variety of heterocycles containing two adjacent nitrogen atoms, such as pyrazoles, pyridazines, and triazoles. alkalisci.comwikipedia.org These ring systems are prevalent in many biologically active compounds and functional materials. wikipedia.org

The synthesis of pyrazoles, for example, often involves the condensation of this compound with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. wikipedia.orglongdom.org In a typical procedure, an enone derivative is heated with an aryl hydrazine hydrochloride to yield the corresponding pyrazoline. nih.gov Similarly, reacting ethyl (E)-4-(dimethylamino)-2-oxobut-3-enoate with a substituted hydrazine hydrochloride in methanol (B129727) leads to the formation of pyrazole (B372694) carboxylates. tandfonline.com

The formation of these heterocycles is driven by the bifunctional nucleophilicity of the hydrazine moiety, which attacks the electrophilic centers of the reaction partner, leading to cyclization. wikipedia.org The use of this compound in these syntheses is advantageous due to its stability and ease of handling compared to anhydrous hydrazine. solubilityofthings.com

Table 1: Examples of Dinitrogen-Containing Heterocycles from this compound

HeterocycleStarting MaterialsReaction Type
Pyrazole1,3-Diketone, this compoundCondensation
Pyrazolineα,β-Unsaturated Ketone, this compoundCondensation/Cyclization
TriazoleImide, this compoundEinhorn-Brunner Reaction
Pyridazineγ-Diketone, this compoundCondensation

While hydrazine itself has been used as a reducing agent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," its application has limitations due to its potential to damage DNA and reduce the azide (B81097) group. acs.orgnih.gov However, derivatives of hydrazine play a more constructive role. For instance, propargyl bromide can react with carbohydrazide (B1668358) derivatives, which are synthesized from this compound precursors, to introduce an alkyne functional group. nih.gov This alkyne-functionalized intermediate can then readily participate in click reactions with various azide-containing molecules to form 1,2,3-triazole linkages. nih.gov This strategy allows for the modular assembly of complex molecules, a key advantage of click chemistry. nih.gov The reaction is highly efficient and regiospecific, typically yielding the 1,4-disubstituted triazole product. nih.gov This approach has been used to synthesize novel imidazopyridine derivatives bearing a triazole moiety. nih.gov

This compound is a key intermediate in multi-step syntheses of specific heterocyclic structures, such as imidazopyridine carbohydrazide derivatives. nih.gov The synthesis begins with the reaction of an aminopyridine with an ethyl bromopyruvate derivative to form an ethyl imidazo[1,2-a]pyridine-2-carboxylate. nih.gov This ester is then converted to the corresponding carbohydrazide by treatment with hydrazine hydrate, which can be sourced from this compound. nih.govresearchgate.net The resulting imidazo[1,2-a]pyridine-2-carbohydrazide is a versatile intermediate. nih.gov It can undergo condensation with various aldehydes to form Schiff bases or be further functionalized to participate in reactions like click chemistry, demonstrating the role of the hydrazine-derived intermediate in building molecular complexity. nih.gov

The core structures formed using this compound often serve as scaffolds for the development of new compounds with potential applications in medicinal chemistry and materials science. nih.govmdpi.com For example, the 1,3,5-trisubstituted pyrazoline scaffold, synthesized from hydrazine hydrochloride derivatives, has been identified as a promising framework for developing selective phosphodiesterase 5 (PDE5) inhibitors. nih.gov Similarly, the alkalisci.comCurrent time information in Bangalore, IN.triazolo[4,3-a]quinoxaline scaffold, prepared from a hydrazine derivative of 2,3-dichloroquinoxaline, is being explored for cytotoxic activities against melanoma cell lines. mdpi.com These scaffolds provide a rigid and defined three-dimensional structure that can be systematically modified with different functional groups to optimize biological activity or material properties. nih.govmdpi.com The versatility of the initial reactions involving this compound allows for the creation of a diverse library of scaffold-based compounds for screening and development. tandfonline.com

Intermediate in Specific Ring Formations (e.g., Imidazopyridine Carbohydrazide Derivatives)

Role in Condensation Reactions (e.g., Azine Formation)

This compound readily participates in condensation reactions with aldehydes and ketones to form hydrazones and azines. wikipedia.org The reaction with a carbonyl compound initially forms a hydrazone, which can then react with a second molecule of the carbonyl compound to yield an azine. wikipedia.org

The general reaction is: 2 R₂C=O + N₂H₄·2HCl → R₂C=N-N=CR₂ + 2 H₂O + 2 HCl

Benzalazine (B126859), for example, can be synthesized through the condensation of benzaldehyde (B42025) with this compound, sometimes under microwave irradiation to accelerate the reaction. ijrat.org These condensation reactions are fundamental in organic synthesis, and the resulting azines can be used as intermediates for the synthesis of other compounds or studied for their own chemical and physical properties. wikipedia.orgijrat.org The dual nucleophilic nature of hydrazine makes it an efficient cross-linking agent in these types of condensation reactions.

Enabling Bioorthogonal Probe Development

This compound, and the broader class of hydrazine derivatives, serve as pivotal reagents in the field of bioorthogonal chemistry. This area of science focuses on chemical reactions that can be performed in living systems without interfering with native biological processes. scholaris.ca The utility of hydrazine compounds in this context is primarily centered on their ability to participate in highly selective ligation reactions and as fundamental building blocks for the synthesis of advanced bioorthogonal reporters.

The two main strategies where hydrazines are employed are:

Hydrazone Formation: The reaction of a hydrazine with an aldehyde or ketone to form a stable hydrazone linkage. This is a widely used bioorthogonal conjugation method. wikipedia.org

Synthesis of Heterocyclic Probes: Hydrazine is a key precursor in the synthesis of reactive heterocyclic molecules, most notably tetrazines, which are used in extremely fast bioorthogonal reactions. google.comnih.gov

Research in this area leverages the unique reactivity of the hydrazine moiety to create probes for imaging, tracking, and quantifying biomolecules in their natural environment.

Hydrazone-Based Probes for Carbonyl Detection

One of the most direct applications of hydrazine derivatives in bioorthogonal chemistry is the detection of carbonyl groups (aldehydes and ketones) on biomolecules. wikipedia.org These carbonyls can be indicative of cellular processes such as oxidative stress, which leads to protein carbonylation. binghamton.edu

Researchers have developed fluorescent probes containing a hydrazine functional group. These probes are often non-fluorescent or weakly fluorescent on their own but exhibit a significant increase in fluorescence upon reacting with a carbonyl-containing biomolecule to form a hydrazone conjugate. binghamton.edu This "turn-on" mechanism is ideal for live-cell imaging, as it reduces background signal.

Research Findings:

Coumarin-Hydrazine Probes: A notable example is the development of coumarin-based hydrazine probes, such as Coumarin (B35378) Hydrazine (CH). These probes have been successfully used to detect and observe intracellular carbonyls in living cells. binghamton.edu The reaction between the hydrazine probe and a carbonylated protein results in a fluorescent hydrazone, enabling visualization. binghamton.edu

Reaction Kinetics: The formation of hydrazones is highly chemoselective but can be slow at neutral physiological pH. The reaction rate is generally fastest at a pH of approximately 4.5 to 6, where the carbonyl carbon is activated by protonation, but the hydrazine nucleophile is not yet fully protonated and deactivated. scholaris.canih.gov The use of aniline-based catalysts can accelerate the reaction at physiological pH. wikipedia.org

Probe Optimization: To enhance properties for biological applications, second-generation probes like trifluoromethyl coumarin hydrazine (TFCH) have been synthesized. The goal of these modifications is to improve photostability, increase the Stokes shift, and shift the excitation/emission wavelengths to the redder end of the spectrum to minimize cellular damage from high-energy light. binghamton.edu

Table 1: Reactivity of Different Hydrazine Reagents in Bioconjugation

The choice of hydrazine reagent significantly impacts the rate of bioconjugation. The following table, based on data from mass spectrometry studies, compares the reactivity of various hydrazine reagents with carbonyl compounds.

Hydrazine ReagentStructureRelative Reaction RateKey Characteristics
2-(dimethylamino)ethylhydrazine (DMAEH) (CH₃)₂NCH₂CH₂NHNH₂FastestSelected for rapid bioconjugation due to high nucleophilicity. nih.govacs.org
Phenylhydrazine (B124118) C₆H₅NHNH₂SlowerA common aromatic hydrazine reagent. acs.org
4-Hydrazinobenzoic acid HOOC-C₆H₄-NHNH₂SlowerAn aromatic hydrazine with a carboxylic acid group for further functionalization. nih.govacs.org
4-Methoxyphenylhydrazine CH₃O-C₆H₄-NHNH₂SlowerAn electron-rich aromatic hydrazine. nih.govacs.org

Role in the Synthesis of Tetrazine Probes

Beyond direct use in hydrazone ligations, hydrazine and its salts are critical starting materials for synthesizing some of the most advanced bioorthogonal probes, particularly s-tetrazines (1,2,4,5-tetrazines). Tetrazines are central to the inverse-electron-demand Diels-Alder (IEDDA) reaction, which is renowned for its exceptionally fast reaction kinetics, often orders of magnitude faster than other bioorthogonal reactions. scholaris.canih.govrsc.org

Research Findings:

Tetrazine Synthesis: The Pinner synthesis and its modern variations are common methods for creating tetrazine rings. These syntheses typically involve the reaction of two nitrile equivalents with hydrazine, followed by oxidation. google.comnih.gov

Catalysis: Lewis acids such as zinc triflate (Zn(OTf)₂) or nickel(II) triflate are often used as catalysts. These catalysts activate otherwise poorly reactive nitriles, allowing for the nucleophilic addition of hydrazine, which is a key step in the formation of the tetrazine core. nih.gov

Application: Once synthesized, these tetrazine-containing molecules can be conjugated to fluorophores. The tetrazine moiety often quenches the fluorophore's emission. rsc.org When the probe reacts with a strained alkene or alkyne (the other half of the IEDDA reaction pair) that has been metabolically incorporated into a cell, the tetrazine is consumed, and the fluorescence is "turned on," allowing for powerful imaging applications. scholaris.carsc.org

The foundational role of hydrazine in building the core structure of tetrazines enables the development of these highly efficient probes for advanced biological research.

Table 2: Overview of Hydrazine-Enabled Bioorthogonal Probes

This table summarizes the types of probes enabled by hydrazine chemistry.

Probe ClassKey ReagentTarget Functional GroupBioorthogonal ReactionApplication
Hydrazone Probes Hydrazine Derivatives (e.g., Coumarin Hydrazine)Aldehydes, KetonesHydrazone Formation wikipedia.orgDetection of carbonylated proteins, imaging oxidative stress. binghamton.edu
Tetrazine Probes Hydrazine (as a precursor)Strained Alkenes/Alkynes (e.g., TCO, BCN)Inverse-Electron-Demand Diels-Alder (IEDDA) nih.govrsc.orgFast, fluorogenic labeling of biomolecules in live cells. rsc.org

Research in Advanced Materials Science and Engineering

Additive in Perovskite Solar Cells

Hydrazine (B178648) dihydrochloride (B599025) has been identified as a crucial additive in the development of tin-based perovskite solar cells (TPSCs), which are considered a more environmentally friendly alternative to lead-based cells. rsc.orgntu.edu.tw The primary challenge in TPSCs is the easy oxidation of tin from its Sn(II) state to Sn(IV), which degrades the cell's performance and stability. rsc.orgscielo.br

The introduction of hydrazine dihydrochloride into the precursor solution of tin-based perovskites effectively suppresses the oxidation of Sn(II) to Sn(IV). rsc.orgrsc.org This is attributed to the reducing properties of the hydrazine group. researching.cn By preventing this oxidation, the hydrazine salt helps to maintain the desired stoichiometry and electronic properties of the perovskite layer, leading to improved device performance. rsc.orgacs.org Studies have shown that other hydrazine compounds, such as 4-fluorophenylhydrazine hydrochloride (4F-PHCl) and benzylhydrazine (B1204620) hydrochloride (BHC), also exhibit this ability to reduce detrimental I2 or I3- back to I- in the precursor solution. researching.cnnii.ac.jpnih.gov The use of this compound as an additive resulted in a power conversion efficiency (PCE) of 9.26% in one study, with the unencapsulated device retaining approximately 90% of its initial efficiency after 55 days of storage in a nitrogen-filled glovebox. rsc.org

Beyond its role as a reducing agent, this compound also modulates the crystallization process of the perovskite film. rsc.orgrsc.org The quality of the perovskite film is critical for the performance of the solar cell. researchgate.net Additives like this compound can influence the nucleation and growth of the perovskite crystals, leading to more uniform and larger grains with fewer defects. researchgate.netrsc.org This improved morphology facilitates better charge transport and reduces non-radiative recombination, contributing to higher efficiency. ntu.edu.tw The addition of 4-fluorophenylhydrazine hydrochloride (4F-PHCl) has been shown to slow down the crystallization process, enhancing the crystallinity of the resulting perovskite films. acs.org Some multifunctional additives, like dopamine (B1211576) hydrochloride, can synergistically modulate both perovskite crystallization and Sn2+ oxidation. ncepu.edu.cn

A significant challenge in perovskite solar cells is the phenomenon of hysteresis, where the measured power conversion efficiency depends on the direction of the voltage scan. The introduction of this compound as an additive has been shown to greatly reduce this hysteresis effect in tin-based perovskite solar cells. rsc.org This reduction in hysteresis is indicative of a more stable device with fewer charge traps and improved charge extraction. researchgate.net Other hydrazine-based additives have also demonstrated the ability to reduce the hysteresis ratio in lead-tin perovskite solar cells. ntu.edu.tw

Table 1: Effect of this compound Additive on Tin-Based Perovskite Solar Cell Performance This table is interactive. You can sort and filter the data.

Parameter Without Additive With this compound
Power Conversion Efficiency (PCE) Lower 9.26% rsc.org
Stability Less Stable Retained ~90% of initial efficiency after 55 days rsc.org
Sn(II) Oxidation Significant Effectively inhibited rsc.orgrsc.org
Crystallization Fast and less controlled Modulated for higher quality film rsc.org
Hysteresis Pronounced Greatly reduced rsc.org

Crystallization Process Modulation

Modification of Polymer and Rubber Characteristics

This compound is also utilized to alter the properties of polymers and rubbers. This includes its use as a viscosity stabilizer in the production of natural rubber and its role in modifying the chemical structure of polymers to introduce new functionalities.

In the processing of natural rubber (NR), this compound is used to prepare constant viscosity natural rubber (CVNR). psu.edu Studies comparing the cure characteristics of CVNR with standard NR have revealed several differences. The time to reach 10% (tC10) and 90% (tC90) of full cure, as well as the maximum torque (MH), which indicates the degree of crosslinking, are affected by the presence of this compound. psu.eduresearchgate.net Research has shown that the dependence of tC10 and tC90 on temperature is greater for CVNR than for NR. psu.edu Conversely, the sensitivity of the increase in tC10 to the increase in tC90 with rising cure temperature is lower for CVNR. psu.edu Furthermore, at the same temperature, the maximum torque (MH) for CVNR is higher than that for NR, suggesting a higher crosslink degree in the rubber prepared with this compound. psu.edu

Table 2: Comparison of Cure Characteristics of Natural Rubber (NR) and Constant Viscosity Natural Rubber (CVNR) with this compound This table is interactive. You can sort and filter the data.

Characteristic Relationship
Dependence of tC10 and tC90 on Temperature CVNR > NR psu.edu
Sensitivity of tC10 increment to tC90 increment with increasing temperature NR > CVNR psu.edu
Maximum Torque (MH) at the same temperature CVNR > NR psu.edu

Development of Sensors and Functional Materials

The chemical properties of this compound make it a valuable component in the creation of new sensors and functional materials. sigmaaldrich.com Its ability to participate in various chemical reactions allows for the synthesis of materials with specific functionalities.

Hydrazine and its derivatives are key components in the development of electrochemical sensors for detecting various substances. nih.govrsc.org For example, sensors have been developed for the detection of m-tolyl hydrazine hydrochloride. nih.gov The development of these sensors often involves modifying electrodes with nanomaterials to enhance their sensitivity and selectivity. researchgate.netacs.org For instance, a sensor fabricated from CoS2-CNT nanocomposites on a glassy carbon electrode has shown high sensitivity and a very low detection limit for hydrazine. researchgate.net

In the realm of functional materials, this compound can be used to modify polymers to create materials with specific properties, such as enhanced thermal stability or mechanical strength. For example, poly(methyl methacrylate) (PMMA) has been modified with hydrazine monohydrate to create derivatives with potential biological applications. ijpsjournal.comresearchgate.net The nitrile groups in polymers like polyacrylonitrile (B21495) can also be chemically modified using hydrazine to introduce new functional groups. researchgate.net

Synthesis and Characterization of Hydrazine-Sensing Materials (e.g., TiO2 Nanorods)

The detection of hydrazine and its compounds, such as this compound, is of significant interest due to their widespread industrial applications and inherent toxicity. Researchers are actively exploring advanced materials for sensitive and selective hydrazine detection. Among these, titanium dioxide (TiO2) nanorods have emerged as a promising candidate owing to their unique electronic and structural properties. This section details the synthesis, characterization, and research findings related to TiO2 nanorods as a material for hydrazine sensing.

Synthesis of TiO2 Nanorods

A prevalent and effective method for synthesizing TiO2 nanorods is the hydrothermal method . Current time information in Bangalore, IN.warse.orgnih.govnih.govbohrium.com This technique involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.

A typical hydrothermal synthesis process for creating TiO2 nanorods for sensing applications is as follows:

Preparation of Precursor Solution: A common precursor is titanium (IV) isopropoxide or titanium butoxide, which is mixed with hydrochloric acid and deionized water. bohrium.com For instance, a mixture can be prepared by combining 40 mL of deionized water and 40 mL of hydrochloric acid, followed by the dropwise addition of 0.9 mL of titanium (IV) isopropoxide (TTIP). nih.gov In other variations, commercially available TiO2 nanopowder (P25) can be used as the precursor. aip.org

Hydrothermal Reaction: The prepared solution is then transferred into a Teflon-lined stainless-steel autoclave. A substrate, often fluorine-doped tin oxide (FTO) coated glass, is placed inside the autoclave. warse.orgbohrium.com The autoclave is sealed and maintained at a specific temperature, typically around 150-180°C, for a duration ranging from several hours to a full day (e.g., 8 to 24 hours). Current time information in Bangalore, IN.warse.org

Post-Synthesis Treatment: After the hydrothermal reaction, the autoclave is cooled down. The substrate with the grown TiO2 nanorods is then removed, washed thoroughly with deionized water and ethanol (B145695) to remove any residual reactants, and dried. warse.org In some procedures, a subsequent annealing step is performed at high temperatures (e.g., 500-800°C) to improve the crystallinity and phase purity of the nanorods. nih.gov

The dimensions and density of the resulting TiO2 nanorods can be controlled by adjusting the synthesis parameters such as temperature, duration, and precursor concentration.

Characterization of Synthesized TiO2 Nanorods

To ensure the synthesized TiO2 nanorods possess the desired properties for hydrazine sensing, they are subjected to a suite of characterization techniques.

Morphological and Structural Analysis:

Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM): These techniques are employed to visualize the morphology of the synthesized materials. Studies have shown that the hydrothermal method can produce high-density, vertically aligned TiO2 nanorods. bohrium.comingentaconnect.com FESEM images confirm the formation and presence of these nanostructures, while TEM provides more detailed insights into their dimensions and crystal structure. ingentaconnect.com

X-ray Diffraction (XRD): XRD is used to determine the crystalline phase and purity of the TiO2 nanorods. The diffraction patterns can confirm the formation of specific phases of TiO2, such as anatase or rutile, which can influence the sensing performance. warse.orgingentaconnect.com Research has indicated that annealing at higher temperatures can lead to a phase transition from anatase to the more stable rutile phase. nih.gov

Optical and Electrical Properties:

UV-Visible Spectroscopy: This technique is used to analyze the optical properties of the nanorods. The absorption spectra can reveal the band gap of the material, which is a crucial parameter for semiconductor-based sensors. aip.org

Current-Voltage (I-V) Characteristics: The I-V characteristics of the TiO2 nanorod-based sensor devices are measured to evaluate their electrical conductivity and confirm their suitability for sensor applications. A linear I-V curve typically indicates good ohmic contact and efficient charge transport. aip.org

The following table summarizes the key characterization techniques and the typical findings for TiO2 nanorods synthesized for sensing applications.

Characterization Technique Information Obtained Typical Findings for TiO2 Nanorods
Field Emission Scanning Electron Microscopy (FESEM)Surface morphology, alignment, and density of nanorods.High-density, vertically aligned nanorods with uniform coverage on the substrate. bohrium.comingentaconnect.com
Transmission Electron Microscopy (TEM)Detailed nanostructure, crystal lattice, and dimensions.Confirms the rod-like structure and provides measurements of diameter and length. ingentaconnect.com
X-ray Diffraction (XRD)Crystalline phase (e.g., anatase, rutile) and purity.Predominantly anatase or rutile phase, with crystallinity improving with annealing. warse.orgnih.govingentaconnect.com
UV-Visible SpectroscopyOptical properties and band gap energy.Characteristic absorption peaks for TiO2, allowing for band gap calculation. aip.org
Current-Voltage (I-V) CharacteristicsElectrical conductivity and sensor behavior.Linear and symmetric I-V curves, indicating good ohmic contacts for sensor devices. aip.org

Detailed Research Findings in Hydrazine Sensing

The performance of TiO2 nanorod-based sensors for detecting hydrazine (which includes its salt forms like this compound in aqueous solutions) is evaluated based on several key metrics, primarily sensitivity and the limit of detection (LOD).

Research has demonstrated that TiO2 nanorods can serve as effective electron mediating materials for the fabrication of hydrazine chemical sensors. ingentaconnect.com In one study, a sensor fabricated using TiO2 nanorods prepared by a low-temperature chemical synthesis process exhibited a commendable sensitivity, registering a current response of 4.69 μA·μM⁻¹·cm⁻². ingentaconnect.com This sensor also showed a remarkably low detection limit of 174 μM. ingentaconnect.com

The sensing mechanism is based on the electro-oxidation of hydrazine on the surface of the TiO2 nanorods. When the sensor is exposed to hydrazine, the hydrazine molecules are oxidized, leading to a transfer of electrons. This electron transfer causes a measurable change in the electrical properties of the TiO2 nanorods, such as a change in current, which is then correlated to the concentration of hydrazine.

To enhance the sensing performance, TiO2 nanorods can be doped with other materials. For example, iron-doped TiO2 nanoparticles have been shown to exhibit enhanced electrocatalytic activity towards hydrazine oxidation. mdpi.comresearchgate.net An Fe-doped TiO2 modified glassy carbon electrode (GCE) demonstrated a sensitivity of 1.44 μA µM⁻¹ cm⁻² and a limit of detection of 0.236 µM. mdpi.comresearchgate.net

The table below presents a comparison of the performance of different TiO2-based nanostructures for hydrazine sensing.

Sensing Material Synthesis Method Sensitivity Limit of Detection (LOD) Linear Range
TiO2 NanorodsLow-temperature chemical synthesis4.69 μA·μM⁻¹·cm⁻² ingentaconnect.com174 μM ingentaconnect.comNot Specified
Iron-Doped TiO2 NanoparticlesHydrothermal Synthesis1.44 μA µM⁻¹ cm⁻² mdpi.comresearchgate.net0.236 µM mdpi.comresearchgate.net0.2–30 µM mdpi.comresearchgate.net
NiHCF@TiO2 Core-Shell NanoparticlesSol-gelNot Specified0.11 µM electrochemsci.org0.2µM to 1µM electrochemsci.org

These findings underscore the potential of TiO2 nanorods and related nanostructures as robust and sensitive materials for the development of electrochemical sensors for the detection of hydrazine and its compounds. The ability to tune the morphology, crystal structure, and composition through various synthesis strategies offers a pathway to further enhance their sensing capabilities.

Biological and Biomedical Research Applications

Modulation of Enzyme Activity

The interaction of hydrazine (B178648) dihydrochloride (B599025) and its related compounds with various enzymes has been a key area of investigation.

Hydrazine dihydrochloride has demonstrated the ability to inhibit sulfate (B86663) reduction. biosynth.com This inhibitory effect may be linked to its influence on the specific biochemistry of certain microorganisms, such as Sulfolobus solfataricus. biosynth.com

Research has shown that this compound can inhibit phosphatase activity. biosynth.com Alkaline phosphatases are a class of enzymes that remove phosphate (B84403) groups from various molecules. nih.gov In studies involving derivatives, substituted 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines have been synthesized and evaluated for their inhibitory potential against these enzymes. nih.gov For instance, the compound 1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine was found to be a potent and selective inhibitor of human intestinal alkaline phosphatase, with an IC₅₀ value of 0.71 ± 0.02 µM. nih.gov Another derivative, 1-(4-Hydroxy, 3-methoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine, was identified as the most potent inhibitor of human tissue non-alkaline phosphatase within its tested group, exhibiting an IC₅₀ value of 1.09 ± 0.18 µM. nih.gov

Derivatives of this compound have been extensively studied as potential inhibitors of urease, a key enzyme in the pathologies induced by bacteria like Helicobacter pylori. nih.govscribd.com Specifically, dihydropyrimidine-based this compound derivatives have shown significant in vitro urease inhibitory activity. nih.govacs.orgresearchgate.net In one study, four series of dihydropyrimidine (B8664642) compounds were synthesized, with the hydrazine derivatives of dihydropyrimidine (series C) demonstrating notable potency, with IC₅₀ values ranging from 15.0 to 26.0 μM. nih.govscribd.com

Structure-activity relationship (SAR) analyses have been crucial in understanding the features necessary for urease inhibition by these compounds. nih.gov Studies have revealed that the hydrazine moiety, along with a free sulfur atom in related dihydropyrimidine-2-thione derivatives, are key pharmacophores for potent activity against the urease enzyme. nih.govnih.gov Molecular docking studies support these findings, suggesting that the polar nature of the hydrazine derivatives allows for strong interactions with the amino acid residues and nickel ions within the active site of the enzyme. nih.gov The substituents on the benzene (B151609) ring of the dihydropyrimidine backbone have also been shown to influence the inhibitory activity. scribd.comnih.gov

Kinetic studies have been performed to determine the mechanism through which these derivatives inhibit urease. nih.gov For the active dihydropyrimidine-based hydrazine derivatives (Series C, compounds 19-24), a mixed-type of inhibition was observed. nih.govscribd.comnih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. The dissociation constants (Ki) for these compounds were determined to be in the micromolar range, highlighting their potency. nih.govscribd.com

Table 1: Kinetic Parameters of Dihydropyrimidine-Based Hydrazine Derivatives Against Urease

SeriesInhibition TypeKᵢ Value Range (µM)
Hydrazine Derivatives of Dihydropyrimidine (Series C)Mixed-type14.63 - 29.42
4-Dihydropyrimidine-2-thiones (Series A)Mixed-type15.76 - 25.66

Source: nih.govscribd.com

Urease Inhibition Studies

Structure-Activity Relationship Analysis

Anti-inflammatory Investigations of this compound Derivatives

The anti-inflammatory potential of this compound derivatives has also been explored. tandfonline.comresearchgate.net A study investigated the effects of N, N′-bis(3-dimethylamino-1-phenyl-propylidene)this compound, known as D1, on inflammation induced by carrageenan in rats. tandfonline.comresearchgate.net The study found that D1 exhibited anti-inflammatory activity, although the effect was not strictly dose-dependent. tandfonline.com The compound's ability to decrease capillary permeability suggests that its anti-inflammatory mechanism may involve, in part, the inhibition of the hyaluronidase (B3051955) enzyme. researchgate.net

Table 2: Anti-inflammatory Activity of Compound D1 in Carrageenan-Induced Paw Edema in Rats

Dose (mg kg⁻¹)% Inhibition (1 hour)% Inhibition (2 hours)% Inhibition (3 hours)
5040.0%22.5%15.6%
10020.0%32.7%33.4%
20010.0%28.6%8.9%

For comparison, the standard drug indomethacin (B1671933) (25 mg kg⁻¹) showed inhibition of 67.5%, 87.8%, and 91.1% at 1, 2, and 3 hours, respectively. researchgate.net Source: tandfonline.comresearchgate.net

Effect on Carrageenan-Induced Edema Models

In preclinical studies, derivatives of this compound have demonstrated anti-inflammatory activity. One such study investigated the effects of N,N′-bis(3-dimethylamino-1-phenyl-propylidene)this compound, referred to as D1, on carrageenan-induced hind paw edema in rats. oecd-nea.orgtandfonline.com This model is a standard method for screening potential anti-inflammatory agents. The study found that D1 inhibited the induced inflammation at various doses. tandfonline.com For instance, one hour after administration, the compound showed inhibition of 40%, 20%, and 10% at the respective doses. epri.com Over a three-hour period, the inhibition levels varied, with the compound demonstrating a continued, though not always dose-dependent, anti-inflammatory effect compared to the control group. tandfonline.comepri.com The reference drug, indomethacin, showed significantly higher inhibition rates of 67.5%, 87.8%, and 91.1% at 1, 2, and 3 hours, respectively. tandfonline.com

Table 1: Inhibitory Effects of N,N′-bis(3-dimethylamino-1-phenyl-propylidene)this compound (D1) on Carrageenan-Induced Rat Paw Edema

Time (hours)Inhibition % (D1 - 50 mg/kg)Inhibition % (D1 - 100 mg/kg)Inhibition % (D1 - 200 mg/kg)Inhibition % (Indomethacin - 25 mg/kg)
1 40.0%20.0%10.0%67.5%
2 22.5%32.7%28.6%87.8%
3 15.6%33.4%8.9%91.1%

Data sourced from a study on the anti-inflammatory activity of the specified this compound derivative. tandfonline.comepri.com

Modulation of Hyaluronidase-Induced Vascular Permeability

The same derivative, N,N′-bis(3-dimethylamino-1-phenyl-propylidene)this compound (D1), was also tested for its effect on vascular permeability induced by the enzyme hyaluronidase in rabbits. oecd-nea.orgtandfonline.com This test helps to understand if a compound can counteract the increase in capillary permeability, a key component of the inflammatory response. The study measured the subcutaneous spreading area of Trypan blue dye following hyaluronidase injection. In the group treated with D1, the spreading area of the dye increased over 60 minutes, indicating an effect on permeability. epri.com However, when compared to the control group (which is not detailed in the provided abstracts but implied), a tendency to decrease capillary permeability was noted. oecd-nea.orgtandfonline.com For comparison, the indomethacin-treated group showed significantly smaller spreading areas, indicating a more potent effect on reducing vascular permeability. epri.com

Table 2: Effect of N,N′-bis(3-dimethylamino-1-phenyl-propylidene)this compound (D1) on Hyaluronidase-Induced Capillary Permeability in Rabbits (Spreading Area in mm²)

Time (minutes)D1 (100 mg/kg) Treated GroupIndomethacin (25 mg/kg) Treated Group
1 172.6 ± 41.638.8 ± 3.7
5 210.2 ± 39.748.2 ± 4.5
30 363.0 ± 50.0100.6 ± 6.9
60 400.2 ± 46.7119.8 ± 22.5

Results are presented as mean ± SD. Data reflects the subcutaneous spreading area of Trypan blue after hyaluronidase injection. epri.com

Proposed Mechanisms of Anti-inflammatory Action

The research into this compound derivatives suggests that their anti-inflammatory effects may stem from multiple mechanisms. A primary proposed mechanism is the inhibition of the hyaluronidase enzyme. oecd-nea.orgepri.com By inhibiting this enzyme, the compound could reduce the breakdown of hyaluronic acid, a key component of the extracellular matrix, thereby helping to maintain the integrity of blood vessels and limit fluid leakage and swelling. oecd-nea.orgepri.com Other potential mechanisms for hydrazine derivatives include the modulation of calcium ions, which can alter the synthesis of eicosanoids—signaling molecules that play a role in inflammation. It has also been suggested that some derivatives may exert their effects by binding to Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that triggers inflammatory pathways. iomcworld.org

Antineoplastic and Cytotoxic Research

This compound and its derivatives are recognized for their potential in cancer research, both as cytotoxic agents and as precursors to other antineoplastic drugs. bis-space.com

Cytotoxic Effects on Cancer Cell Lines

Various studies have demonstrated the cytotoxic properties of hydrazine derivatives against a range of cancer cell lines. A series of N,N'-bis[(1-aryl-3-heteroaryl)propylidene]hydrazine dihydrochlorides were evaluated for their cytotoxic effects on human oral squamous cell carcinoma (HSC-2, HSC-3, HSC-4), human promyelocytic leukemia (HL-60), and normal oral cells. popline.org The results showed that compounds from this series exhibited cytotoxicity, with a non-substituted version containing a piperidine (B6355638) ring (P1) and a 4-methyl derivative with a pyrrolidine (B122466) ring (R2) being the most potent. popline.org

Another study on N,N′-bis[1-(substitutedphenyl)-3-(morpholine-4-yl)propylidene]hydrazine dihydrochlorides found that a derivative with a 4-methoxy substituent on the phenyl ring was the most cytotoxic compound against both human hepatoma (Huh7) and breast cancer (T47D) cell lines, showing cytotoxicity 5.6 times higher than the reference drug 5-Fluorouracil. popline.org Furthermore, research on hydrazide-hydrazone compounds indicated a greater cytotoxic effect on neuroblastoma cells (SH-SY5Y and Kelly) compared to breast cancer cell lines (MCF-7 and MDA-MB-231). scispace.com Hydralazine (B1673433), a well-known hydrazine derivative, has also been shown to potentiate the growth-inhibitory effects of the histone deacetylase inhibitor valproic acid in several cancer cell lines. acs.org

Role as a Precursor to Antineoplastic Agents

Hydrazine is a fundamental building block in the synthesis of various pharmaceuticals and agrochemicals. nih.gov Its utility extends to oncology, where it serves as a precursor for creating heterocyclic compounds like pyrazoles and pyridazines, which form the core of many bioactive agents. nih.gov A notable example of a commercialized anticancer drug synthesized using hydrazine is anastrozole. nih.gov

The synthesis of hydrazones from hydrazine is a key strategy in developing new anticancer agents. nih.gov These hydrazone derivatives have shown promise by inhibiting the proliferation of cancer cells in vitro. nih.gov The mechanism often involves the ability of these compounds to induce apoptosis and disrupt cellular metabolism in tumors. nih.gov Furthermore, hydrazine is a precursor in the synthesis of procarbazine, a methylhydrazine derivative used as an alkylating agent in chemotherapy.

Radioprotective Properties

Research has also explored the potential of hydrazine derivatives as radioprotective agents, which are substances that can protect cells and tissues from the harmful effects of ionizing radiation. A study involving 17 different chemical compounds containing a hydrazine fragment found that they possessed radioprotective properties in mice. Interestingly, the study noted that the effectiveness of these compounds did not significantly depend on how the hydrazine fragment was incorporated into the molecular structure.

Another investigation into the effects of various radioprotective substances, including hydrazine derivatives, observed changes in the redox potential of spleen tissue. tandfonline.com The study suggested that the depression of the tissue's energy metabolism, as indicated by changes in redox potential, could be correlated with the potency of the radioprotective drugs. tandfonline.com Further research on pyrazolone (B3327878) and hydrazine derivatives also confirmed their radioprotective effects. These findings highlight the potential of the hydrazine scaffold in the development of agents to mitigate radiation-induced damage.

Antimicrobial and Antiviral Activity Investigations

This compound and its derivatives have been the subject of research for their potential antimicrobial and antiviral properties. Studies have explored their efficacy against various pathogens. For instance, research has demonstrated that certain hydrazine derivatives exhibit significant antibacterial activity against strains like E. coli and S. aureus. Some studies have reported the minimum inhibitory concentrations (MICs) of these compounds to be comparable to standard antibiotics. In the realm of antiviral research, derivatives have been investigated for their potential to inhibit viral replication. For example, some studies have shown that certain compounds can reduce the expression of Hepatitis C virus (HCV) proteins in cell cultures. Other research has indicated that some hydrazine derivatives show moderate antiviral activity against Poliovirus. uqac.ca

Nitrogen-doped carbon dots synthesized using hydrazine derivatives have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Mechanistic studies suggest that these carbon dots can disrupt bacterial membranes, inhibit biofilm formation, generate reactive oxygen species, and cause DNA damage. nih.govmdpi.com

The following table summarizes the antimicrobial and antiviral activities of some hydrazine derivatives:

Compound/DerivativeActivityTarget Organism(s)Key FindingsReference(s)
(Tetrahydro-2H-pyran-3-yl)this compound like compoundsAntibacterial, AntiviralE. coli, S. aureus, Hepatitis C virus (HCV)Showed significant antibacterial activity with MICs comparable to standard antibiotics; reduced expression of HCV proteins.
Hydrazine derivativesAntiviralPoliovirusExhibited moderate antiviral activity in cell cultures. uqac.ca
Nitrogen-doped carbon dots (from hydrazine derivatives)AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)Potent activity through multiple mechanisms including membrane disruption and DNA damage. nih.govmdpi.com

Interactions with Biological Macromolecules

The biological effects of this compound and its derivatives are often attributed to their interactions with essential biological macromolecules such as proteins and DNA. nih.gov The hydrazine moiety, with its nucleophilic nitrogen atoms, can form covalent bonds with sites on these macromolecules, potentially altering their structure and function.

Binding Affinity Studies

The binding affinity of hydrazine derivatives to macromolecules like proteins is a key area of investigation. These studies aim to quantify the strength of the interaction between the compound and its biological target. For example, the binding affinity of certain ruthenium(II)-hydrazine complexes to Bovine Serum Albumin (BSA) has been evaluated. mdpi.com Such studies often employ techniques like fluorescence spectroscopy and circular dichroism to determine binding constants (Kb) and the nature of the interaction. peerj.com It has been proposed that for some derivatives, a higher binding affinity towards bacterial membranes, which are typically negatively charged, contributes to their antimicrobial activity. dokumen.pub

Molecular Docking Simulations for Target Binding Prediction

To predict and understand the binding of this compound derivatives at a molecular level, researchers utilize molecular docking simulations. nih.govacs.org These computational methods model the interaction between a ligand (the hydrazine derivative) and a target protein, predicting the preferred binding orientation and affinity. nih.gov For instance, molecular docking has been used to show that active dihydropyrimidine-based hydrazine derivatives have significant binding interactions with the active site of the urease enzyme, particularly with the Ni-ion. nih.gov These simulations can help identify key pharmacophores, such as the free sulfur atom and hydrazine moiety in urease inhibitors, that are crucial for biological activity. nih.gov

Role in DNA Damage Detection and Related Mechanisms

Hydrazine and its derivatives are known to be genotoxic, meaning they can cause damage to DNA. industrialchemicals.gov.aunih.gov This property has been investigated for its potential role in both toxicity and therapeutic applications. The interaction of hydrazine derivatives with DNA can lead to the formation of reactive intermediates and free radicals that can cause DNA strand breaks. nih.gov

Fluorescent Properties for DNA Damage Probing

Interestingly, some compounds related to this compound possess fluorescent properties that can be harnessed for detecting DNA damage. biosynth.com Certain fluorescent probes have been developed that exhibit changes in their fluorescence upon binding to damaged DNA, such as at apurinic/apyrimidinic (AP) sites. plos.org These probes can be used to quantify the extent of DNA damage and to study the activity of DNA repair enzymes. plos.org The development of such probes is an active area of research, with a focus on creating sensors that are sensitive and selective for specific types of DNA lesions. nih.govresearchgate.netmdpi.comresearchgate.net

Interference with Cell-Specific Biochemistry

This compound and its derivatives can interfere with various cellular biochemical processes. biosynth.comsolubilityofthings.com For example, they have been shown to inhibit certain enzyme activities. biosynth.com One notable effect is the inhibition of sulfate reduction and phosphatase activity, which has been observed in the archaeon Sulfolobus solfataricus. biosynth.com Furthermore, hydrazine derivatives can induce oxidative stress by depleting cellular antioxidants like glutathione (B108866) and inhibiting enzymes such as catalase. nih.govscispace.com This can lead to an increase in markers of oxidative damage, such as malondialdehyde (MDA). scispace.com The ability of these compounds to generate reactive oxygen species and organic free radicals contributes significantly to their biological effects and toxicity. nih.govnih.govnih.gov

Immunomodulatory Aspects (e.g., Toll-Like Receptor 4 Binding)

The immunomodulatory properties of hydrazine and its derivatives have been a subject of scientific investigation, revealing a complex profile of effects on the immune system. While direct, conclusive evidence detailing the binding of this compound to Toll-Like Receptor 4 (TLR4) is not extensively documented in peer-reviewed literature, some evidence suggests a potential interaction. One commercial supplier has noted that the inhibitory mechanism of this compound on certain cellular processes may be due to its ability to bind to TLR4, although this mechanism remains unconfirmed. biosynth.com

Research on related hydrazine compounds has provided more insight into potential immunomodulatory pathways. For instance, certain aryl quinolinyl hydrazone derivatives have been synthesized and shown to inhibit TLR4 activation in macrophages. These compounds were found to suppress the secretion of pro-inflammatory cytokines stimulated by lipopolysaccharide (LPS), a known TLR4 ligand.

In a broader context, exposure to hydrazine and its derivatives has been associated with various immunological responses. Some human case studies have suggested a link between hydrazine exposure and the development of a lupus erythematosus-like syndrome. cdc.gov Additionally, in vitro studies using 1,1-dimethylhydrazine (B165182) have demonstrated immunomodulatory effects on mouse lymphocytes and splenocytes. cdc.gov These findings indicate that hydrazines can modulate immune functions, though the precise mechanisms, especially concerning specific receptor interactions like TLR4 for this compound, require further elucidation.

Studies on hydralazine, a hydrazine derivative, have shown that it can induce autoimmunity in some patients, with slow acetylators exhibiting a higher incidence of autoantibodies. nih.gov This suggests that the metabolic pathway of hydrazine compounds can influence their immunological effects.

The following table summarizes some of the observed immunomodulatory effects of hydrazine and its derivatives from various studies.

Compound/DerivativeResearch Finding
HydrazineAssociated with a lupus erythematosus-like disease in a human case study. cdc.gov
1,1-DimethylhydrazineDemonstrated immunomodulation in in-vitro studies with mouse lymphocytes and splenocytes. cdc.gov
HydralazineInduced serologic evidence of autoimmunity in hypertensive patients, particularly in slow acetylators. nih.gov
Aryl quinolinyl hydrazonesActed as anti-inflammatory agents by inhibiting TLR4 activation in macrophages.

It is important to note that while these findings point towards the immunomodulatory potential of the hydrazine family of compounds, the specific role and mechanisms of this compound in interacting with TLR4 and other immune receptors are not yet fully characterized and represent an area for future research.

Toxicological Research and Biotransformation Mechanisms

Mechanisms of Toxicity of Hydrazine (B178648) Derivatives

The toxicity of hydrazine derivatives, including hydrazine dihydrochloride (B599025), is primarily driven by their metabolic activation into reactive intermediates. nih.govresearchgate.net This biotransformation is a critical step in initiating the cascade of events that lead to cellular damage and dysfunction.

Metabolic Activation and Reactive Species Formation

Hydrazine and its derivatives undergo metabolic activation through both enzymatic and non-enzymatic pathways, leading to the formation of reactive species. nih.govnih.gov Enzymatic metabolism can involve cytochrome P450 enzymes, which can generate reactive metabolites. nih.gov Non-enzymatic pathways also contribute to the production of free radicals.

The metabolism of hydrazine can produce reactive intermediates such as the diimide intermediate, a strong reducing agent. researchgate.net Studies on phenylhydrazine (B124118) have also indicated the formation of phenyldiazine, phenyldiazonium, and the phenyl radical as reactive intermediates. researchgate.net The oxidation of hydrazine derivatives by substances like hypochlorous acid, which can be derived from neutrophils, can also produce free radicals. nih.gov The specific type of radical produced can vary depending on the specific hydrazine derivative. nih.gov For instance, the oxidation of iproniazid (B1672159) results in a carbon-centered radical, while hydralazine (B1673433) forms a nitrogen-centered radical. nih.gov

Binding to Cellular Macromolecules

The reactive species generated from hydrazine metabolism can bind to essential cellular macromolecules, including proteins and nucleic acids. nih.govresearchgate.netnih.gov This covalent binding can alter the structure and function of these molecules, leading to cellular dysfunction. nih.gov For example, reactive intermediates from hydrazine metabolism have been shown to bind to cytochrome P450 enzymes, leading to their inactivation. nih.gov This can, in turn, affect the metabolism of other substances. nih.gov The binding of these reactive species to DNA is a key factor in the genotoxicity of hydrazine compounds. nih.gov

Induction of Cellular Dysfunction

The interaction of reactive hydrazine metabolites with cellular components can induce a state of cellular dysfunction. This can manifest as oxidative stress, depletion of cellular antioxidants like glutathione (B108866), and damage to organelles. nih.gov For example, hydrazine exposure can lead to fatty liver degeneration and other degenerative changes in the brain. nih.gov It can also cause damage to the kidneys and central nervous system. coleparmer.com At the cellular level, exposure to hydrazine can lead to S-phase cell cycle arrest. researchgate.net

Mutagenicity and Carcinogenicity Research

Hydrazine dihydrochloride and other hydrazine salts have demonstrated positive results in a variety of genotoxicity tests, indicating their potential to cause genetic mutations and cancer. industrialchemicals.gov.au

Direct Genotoxicity Studies

This compound has been shown to be a genotoxic agent in both in vitro and in vivo studies. industrialchemicals.gov.au It has tested positive in the Ames test, a bacterial reverse mutation assay, demonstrating its mutagenic potential. industrialchemicals.gov.au Furthermore, it has shown clastogenic effects, meaning it can cause structural changes to chromosomes, in mammalian chromosomal aberration tests. industrialchemicals.gov.au Studies using rat and mouse hepatocytes have also demonstrated the genotoxicity of various hydrazine derivatives, with mouse hepatocytes appearing to be more susceptible. scispace.comnih.gov

Table 1: Genotoxicity of Hydrazine Derivatives in Hepatocyte DNA Repair Tests

Compound Genotoxicity in Rat Hepatocytes Genotoxicity in Mouse Hepatocytes
N-acetyl-4-(hydroxymethyl)phenylhydrazine Positive Positive
1,2-dimethylhydrazine-2HCl Positive Positive
1-hydrazinophthalazine-HCl Positive Positive
Methylhydrazine-sulfate Positive Positive
p,p'-oxybisbenzene disulfonylhydrazide Positive Positive
Phenylhydrazine-HCl Positive Positive
1,1-dimethylhydrazine (B165182) - Positive
Hydrazine hydrate (B1144303) - Positive
Hydrazine sulfate (B86663) - Positive
2-methyl-4-chlorophenoxyacetic acid hydrazide HCl - Positive

Source: scispace.comnih.gov

Role of Free Radical Species in DNA Damage

The formation of free radical species is a key mechanism by which hydrazine derivatives induce DNA damage. nih.gov These highly reactive molecules can directly interact with DNA, causing strand breaks and the formation of DNA adducts. nih.goviarc.fr The metabolism of hydrazines can generate organic free radicals that play a dominant role in this DNA damage. nih.gov The interaction with oxyhemoglobin appears to be an important factor in this process. nih.gov Studies have shown the formation of methylated guanine (B1146940) adducts in the liver DNA of animals treated with hydrazine sulfate, providing direct evidence of DNA modification. industrialchemicals.gov.au The generation of reactive oxygen species, such as the hydroxyl radical, through reactions involving metal ions like manganese and copper, can also contribute to DNA damage. iarc.fr

Oxidative Stress Induction

Hydrazine and its salts, including this compound, are recognized for their capacity to induce oxidative stress within biological systems. nj.gov This phenomenon is a key aspect of its toxicological profile, stemming from the generation of free radicals and reactive oxygen species (ROS). dtic.milnih.govepa.gov The metabolic activation of hydrazine can lead to the formation of these reactive intermediates, which subsequently interact with essential cellular macromolecules like DNA and proteins. nih.gov

Research indicates that exposure to hydrazine leads to a cascade of events characteristic of oxidative stress. A primary effect is the depletion of cellular antioxidants, notably reduced glutathione (GSH). epa.govcerij.or.jp Studies in primary rat hepatocytes have demonstrated that hydrazine exposure causes a significant decrease in GSH levels and a corresponding increase in its oxidized form. epa.gov This depletion compromises the cell's ability to neutralize harmful oxidants. nih.gov

The generation of ROS, such as hydrogen peroxide, increases in a dose-dependent manner following hydrazine exposure. epa.govcerij.or.jp This surge in ROS contributes to lipid peroxidation, a process of cellular damage marked by the increased presence of substances like malondialdehyde (MDA). nih.govcerij.or.jp Furthermore, hydrazine-induced oxidative stress can cause direct damage to genetic material, evidenced by the formation of 8-hydroxy-2′-deoxyguanosine (8-OHdG) DNA adducts. cerij.or.jp Another distinct cellular response is the formation of megamitochondria, which are abnormally large and structurally irregular mitochondria thought to arise from membrane fusion triggered by free radicals. cerij.or.jp The hepatotoxicity associated with hydrazine is largely attributed to this induction of oxidative stress. cerij.or.jparkema.com

BiomarkerObserved Effect of Hydrazine ExposureReference
Reduced Glutathione (GSH)Decreased levels epa.govcerij.or.jp
Reactive Oxygen Species (ROS)Increased generation epa.govcerij.or.jp
Lipid Peroxidation (e.g., Malondialdehyde)Increased levels cerij.or.jp
8-hydroxy-2′-deoxyguanosine (8-OHdG)Increased formation of DNA adducts cerij.or.jp
MitochondriaInduction of megamitochondria cerij.or.jp
CatalaseReduced activity epa.gov

Epidemiological Studies of Exposure Consequences

The epidemiological evidence regarding the long-term health consequences of hydrazine exposure in humans is complex and, in some cases, inconclusive. nih.gov Studies of occupationally exposed cohorts have yielded varied results, often complicated by concurrent exposure to other potentially hazardous chemicals. nih.govwright.edu

One major long-term study followed a cohort of 427 men employed at a British hydrazine manufacturing plant between 1945 and 1971. nih.govwright.edu Initial analysis and subsequent follow-ups, extending over 50 years, did not find a statistically significant increase in mortality from lung cancer or any other specific cause when compared to national rates. nih.govplos.org Even for workers in the highest exposure categories with long follow-up periods, the relative risk for various cancers was not elevated. plos.org

In contrast, other studies have suggested a potential link between hydrazine exposure and cancer risk. An epidemiological study of over 6,100 aerospace workers with at least two years of potential hydrazine exposure indicated an increased risk of mortality from lung cancer. nih.gov This study also noted a possible dose-response relationship with pancreatic cancer and an increased incidence of colon and rectal cancers. nih.gov However, a significant confounding factor in this research was the workers' potential exposure to other known carcinogens, such as asbestos (B1170538) and chlorine, making it difficult to attribute the increased cancer risk solely to hydrazine. nih.govwright.edu A study of French uranium processing workers also reported a non-significant increased risk of mortality from lung cancer following hydrazine exposure. plos.org

Environmental Impact Assessment of this compound

Degradation Pathways and Ecological Consequences

This compound is highly soluble in water and can be introduced into the environment through industrial use, such as in water treatment, or accidental spills. cerij.or.jpsolubilityofthings.comthermofisher.com Once in the aquatic environment, its degradation is influenced by several factors including pH, temperature, oxygen levels, and the presence of metal ions. who.int

Hydrazine does not undergo hydrolysis but is readily degraded through oxidation. cerij.or.jp This process can be abiotic, driven by dissolved oxygen and catalyzed by metal ions like copper, or it can occur on surfaces like clay and metal oxides. cerij.or.jpwho.intdtic.mil At low concentrations, hydrazine can also be biodegraded by microorganisms found in activated sludge. cerij.or.jpwho.int However, at concentrations exceeding 1 mg/L, it becomes toxic to these same microorganisms, inhibiting its own biological degradation. who.int

The ecological consequences of hydrazine release are significant due to its high toxicity to aquatic life. nj.govcerij.or.jplobachemie.com It is classified as very toxic to aquatic organisms, with the potential to cause long-term adverse effects. thermofisher.comlobachemie.comsuvchemlaboratorychemicals.com Toxicity values demonstrate that even at very low concentrations, hydrazine can impact various species. The most sensitive organism identified in one assessment was the marine alga Microcystis aeruginosa, with a 10-day toxicity threshold of just 0.00008 mg/L. who.int Hydrazine is also known to be toxic to plants and can inhibit seed germination. who.int

Organism TypeSpeciesEndpointValue (mg/L)Reference
Algae (Marine)(unspecified)8-day NOEC0.0005 cerij.or.jp
Algae (Freshwater)(unspecified)72-hr EC500.0061 cerij.or.jp
Invertebrate (Amphipod)Hyalella azteca48-hr LC500.04 canada.ca
Invertebrate (Water Flea)(unspecified)48-hr EC500.175 cerij.or.jp
Fish (Guppy)Poecilia reticulata96-hr LC500.61 cerij.or.jp
Fish (Fathead Minnow)Pimephales promelasEmbryo Damage (LOAEL)0.1 who.int
NOEC: No-Observed-Effect Concentration; EC50: Median Effective Concentration; LC50: Median Lethal Concentration; LOAEL: Lowest-Observed-Adverse-Effect Level.

Environmental Fate Studies

The environmental fate of hydrazine is primarily governed by its high water solubility and its reactivity. thermofisher.com Due to its solubility, it is likely to be mobile in the environment, readily spreading in water systems. thermofisher.com It can also move through soil with groundwater, particularly in sandy soils. cdc.gov

Volatilization is a potential transport pathway from soil and water into the atmosphere, though its rate is highly dependent on the pH of the medium. dtic.mil The unprotonated form of hydrazine is more volatile, so volatilization is less significant in acidic conditions where the hydrazinium (B103819) ion dominates. dtic.mil In the atmosphere, hydrazine is expected to degrade through reactions with photochemically produced hydroxyl radicals.

Persistence in the environment is generally low. epa.govarkema.com Hydrazine degrades rapidly through the oxidative and biological pathways previously described. cerij.or.jpwho.int However, certain environmental conditions can affect its persistence. For instance, studies have shown that interaction with soil minerals, such as hematite, can slow the rate of auto-oxidation, potentially increasing its stability and lifetime in the soil. researchgate.net The potential for bioaccumulation in organisms is considered low, which is consistent with its low octanol/water partition coefficient and ready degradation. cerij.or.jpwho.intcanada.ca

Advanced Analytical Methodologies for Detection and Quantification

Spectrophotometric Methods

Spectrophotometry offers a foundational approach for the determination of hydrazine (B178648) dihydrochloride (B599025), often relying on the formation of colored products. koreascience.krcdc.gov

A common strategy in the spectrophotometric analysis of hydrazine involves its reaction with specific reagents to form a chromogenic product, which can then be quantified by measuring its light absorbance at a characteristic wavelength. scirp.org One of the most widely used derivatization reagents is p-dimethylaminobenzaldehyde (p-DAB or DMAB). b-cdn.netgoogle.com In an acidic medium, hydrazine reacts with p-DAB to form a yellow-colored azine, which can be detected spectrophotometrically. b-cdn.nethach.com For instance, the reaction of the hydrazine group with p-dimethylaminobenzaldehyde in acidic ethanol (B145695) produces a yellow Schiff base that is detectable at 458 nm.

Another approach involves the reduction of nitrate (B79036) to nitrite (B80452) by hydrazine in an ammoniacal solution with a copper(II) catalyst. The resulting nitrite is then determined through a diazo coupling reaction with p-nitroaniline and N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA), forming a dye with a maximum absorbance at 545 nm. tandfonline.com This method has a reported molar absorptivity of 3.83 x 10^4 l/mol/cm. tandfonline.com

Ninhydrin (B49086) has also been utilized as a chromogenic reagent. analis.com.my In a phosphate (B84403) buffer at pH 9, hydrazine reacts with ninhydrin upon heating to form a red-brown complex with a maximum absorbance at 425 nm. analis.com.my

A variety of other derivatization reagents have been explored, including 9-chloracridine, toluene-p-sulphonic acid, tetracyanoethylene, 2-hydroxy-1-naphthaldehyde, picric acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006), 2,4-dinitrobenzoic acid, bromanil, chloranil, and vanillin. scirp.orgnih.gov

Colorimetric assays provide a visual or instrument-based quantification of hydrazine concentration. These tests are often available as kits for rapid analysis, particularly for water samples. merckmillipore.comsigmaaldrich.com The underlying chemistry is typically the same as that used in spectrophotometric methods, with the reaction between hydrazine and a reagent like p-dimethylaminobenzaldehyde producing a distinct color change. hach.comhannainst.com The intensity of the resulting yellow color is directly proportional to the hydrazine concentration. b-cdn.net These methods are suitable for determining hydrazine levels in boiler feedwater and process water. b-cdn.net

Table 1: Spectrophotometric Methods for Hydrazine Dihydrochloride Detection This table is interactive. Users can sort and filter the data.

Derivatization ReagentPrincipleWavelength (nm)Key Findings
p-dimethylaminobenzaldehyde (p-DAB)Forms a yellow azine in acidic solution. b-cdn.net455-458Widely used for its reliability in forming a stable colored product.
Nitrate/NEDAReduction of nitrate to nitrite, followed by diazo coupling. tandfonline.com545Offers high sensitivity with a molar absorptivity of 3.83 x 10^4 l/mol/cm. tandfonline.com
NinhydrinForms a red-brown complex in buffered, heated conditions. analis.com.my425Provides an alternative chromogenic reaction for hydrazine quantification. analis.com.my
Bromophenol blueForms a yellow-colored ion pair in the presence of a pH 3 citrate (B86180) buffer. scirp.org416The color is stable for over 10 hours, with a molar absorptivity of 1.01 × 10^4 L∙mol−1∙cm−1. scirp.org

Formation of Chromogenic Products with Derivatization Reagents

Chromatographic Techniques

Chromatographic methods, particularly gas and liquid chromatography, offer high selectivity and sensitivity for the analysis of this compound, often necessitating a derivatization step to improve the analyte's chromatographic behavior and detectability. cdc.govamericanpharmaceuticalreview.com

Gas chromatography is a powerful technique for separating and quantifying volatile compounds. Due to the high polarity and low volatility of hydrazine, derivatization is essential for its analysis by GC. chrom-china.com This process converts hydrazine into a more volatile and thermally stable derivative. researchgate.net

A common approach involves derivatization with aldehydes or ketones. For instance, acetone (B3395972) can be used as a derivatization reagent, reacting with hydrazine to form acetone azine, which is then analyzed by headspace GC-MS. chrom-china.comnih.gov This method demonstrates excellent sensitivity, with a limit of quantitation (LOQ) as low as 0.1 ppm. nih.gov The reaction is rapid and can be performed in situ. chrom-china.comnih.gov Another derivatizing agent used is ortho-phthalaldehyde (OPA), which reacts with hydrazine to form an organic derivative that can be extracted and measured by GC-MS, achieving detection limits in the low µg/L range. researchgate.net Pentafluorobenzaldehyde has also been employed as a derivatization reagent prior to GC analysis. nih.gov

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying hydrazine in complex matrices like biological fluids and environmental samples. nih.govresearchgate.net Derivatization is also a key step in HPLC-MS/MS analysis to enhance the retention of hydrazine on the chromatographic column and to introduce a readily ionizable group for mass spectrometric detection. americanpharmaceuticalreview.com

Several derivatization reagents have been successfully employed. p-Anisaldehyde reacts with hydrazine to form a derivative that can be quantified with a very low limit of detection. nih.gov One validated method for hydrazine in human urine reported a linear range of 0.0493 to 12.3 ng/mL. nih.govnih.gov p-Tolualdehyde is another effective reagent, used for the simultaneous analysis of hydrazine and its metabolite, acetylhydrazine, in human plasma. alfa-chemistry.com This method achieved a limit of detection (LOD) for hydrazine of 0.002 ng/mL. alfa-chemistry.com Naphthalene-2,3-dialdehyde has also been used for the derivatization of hydrazine in water samples, with subsequent UPLC-MS/MS analysis providing a detection limit of 0.003 µg/L. researchgate.net

Table 2: Chromatographic Methods for this compound Analysis This table is interactive. Users can sort and filter the data.

TechniqueDerivatization ReagentMatrixLimit of Detection (LOD) / Quantitation (LOQ)
GC-MSAcetoneDrug SubstancesLOQ: 0.1 ppm nih.gov
GC-MS/MSAcetonePrednisoloneLOD: 0.03 mg/kg, LOQ: 0.10 mg/kg chrom-china.com
GC-MSortho-PhthalaldehydeWaterLOD: 0.002 µg/L researchgate.net
HPLC-MS/MSp-AnisaldehydeHuman UrineLowest Calibrator: 0.0493 ng/mL nih.gov
HPLC-MS/MSp-TolualdehydeHuman PlasmaLOD: 0.002 ng/mL, LOQ: 0.005 ng/mL alfa-chemistry.com
UPLC-MS/MSNaphthalene-2,3-dialdehydeDrinking WaterLOD: 0.003 µg/L, LOQ: 0.01 µg/L researchgate.net

Gas Chromatography (GC) with Derivatization

Electrochemical Sensing and Detection

Electrochemical methods offer a rapid, sensitive, and often portable means for the detection of hydrazine. bohrium.com These techniques are typically based on the electrochemical oxidation of hydrazine at the surface of a modified electrode. mdpi.com The performance of electrochemical sensors is highly dependent on the electrode material, with significant research focused on developing novel materials to enhance catalytic activity and lower the oxidation overpotential. mdpi.comacs.org

The electrochemical oxidation of hydrazine is known to be a 4-electron process, and it is the unprotonated form, N₂H₄, that is electroactive. rsc.org Bare electrodes often exhibit sluggish kinetics for hydrazine oxidation. mdpi.com To overcome this, various modifications are employed, such as the use of metallic nanoparticles. rsc.org For example, palladium nanoparticle-modified electrodes have shown a wide linear range for hydrazine detection. rsc.org

Other advanced materials used to modify electrodes for enhanced hydrazine sensing include:

MoS₂ Quantum Dots: These materials, with their high surface area, have demonstrated excellent catalytic activity for hydrazine electro-oxidation. mdpi.com A sensor based on MoS₂ quantum dots achieved a high sensitivity of 990 μA mM⁻¹ cm⁻² and a low limit of detection of 34.8 μM. mdpi.com

Copper Oxide Nanosheets (CuO-NS): These have shown superior performance compared to bare CuO, with a high sensitivity of 1.47 mA/cm² mM and a low detection limit of 15 μM. nih.gov

Electrochemically Reduced Graphene Oxide and PEDOT:PSS Composite: This composite material provides enhanced electronic conductivity and electrocatalytic properties suitable for hydrazine detection. bohrium.com

Manganese Dioxide (MnO₂) Nanorods: When used to modify screen-printed graphite (B72142) electrodes, MnO₂ nanorods have demonstrated a low detection limit of 0.02 μM. iapchem.org

Pentacyanidoferrate-based Coordination Compounds: A novel compound, Na₃[Fe(CN)₅(PZT)], has shown outstanding electrocatalytic performance towards hydrazine oxidation with a detection limit of 7.38 × 10⁻⁶ M. mdpi.com

Table 3: Electrochemical Sensors for Hydrazine Detection This table is interactive. Users can sort and filter the data.

Electrode ModificationPrincipleLimit of Detection (LOD)Linear Range
Palladium NanoparticlesCatalytic oxidation of hydrazine. rsc.org1.2 pg1 μM–5 mM rsc.org
MoS₂ Quantum DotsEnhanced adsorption and electrocatalytic activity. mdpi.com34.8 μMNot specified
Copper Oxide NanosheetsHigh surface area facilitating charge transfer. nih.gov15 μMUp to 45 mM nih.gov
MnO₂ Nanorods on SPGEStrong sensing behavior with low oxidation potential. iapchem.org0.02 μM0.05–275.0 μM iapchem.org
Na₃[Fe(CN)₅(PZT)]Enhanced charge transfer kinetics and catalytic activity. mdpi.com7.38 × 10⁻⁶ M5 to 64 µmol L⁻¹ mdpi.com

Electro-catalytic Oxidation Mechanisms

The electrochemical oxidation of hydrazine is a key principle in its detection. This process, however, often faces challenges such as high overpotential and slow kinetics on unmodified electrodes. nih.gov To overcome these issues, various materials with electrocatalytic activity are employed to modify electrodes. nih.gov The fundamental reaction for hydrazine oxidation is given as:

N₂H₄ + 4OH⁻ → N₂ + 4H₂O + 4e⁻ (-0.33 V vs. RHE) nih.gov

This reaction is advantageous as an alternative to the oxygen evolution reaction in processes like water splitting for hydrogen production due to its lower energy requirement. nih.gov

The mechanism of electro-catalytic oxidation can be complex and often involves the transfer of four electrons, leading to the formation of nitrogen gas (N₂) as the primary product. scielo.br For instance, studies using iron tetrapyridinoporphyrazine (FeTPyPz) modified graphite electrodes in alkaline media have shown that Fe(II)TPyPz species are responsible for the catalytic activity. scielo.br The reaction is first-order with respect to the hydrazine concentration, and the Tafel slope suggests that the second charge transfer step is the rate-determining step. scielo.br

In another example, a proposed mechanism for hydrazine oxidation on a modified electrode involves the oxidized form of a ferrocene (B1249389) derivative (EFTA) which is generated electrochemically. acs.org This oxidized EFTA then chemically oxidizes hydrazine in a catalytic reaction. acs.org

The electro-catalytic process often involves the following steps on a catalyst-modified electrode (Cat):

Cat(ox) + e⁻ ⇌ Cat(red)

Cat(red) + N₂H₄ → Cat(ox) + Products

This EC' catalytic mechanism highlights the role of the catalyst in mediating the electron transfer from hydrazine to the electrode. acs.org

Cyclic Voltammetry and Chronocoulometry Studies

Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical behavior of this compound. It provides information on the redox properties and the kinetics of the oxidation process. researchgate.net In a typical CV study of hydrazine on a modified electrode, an anodic peak corresponding to the oxidation of hydrazine is observed at a potential lower than that on a bare electrode, indicating the catalytic effect of the modifier. mdpi.comumz.ac.ir The peak current in the cyclic voltammogram is often directly proportional to the concentration of hydrazine, forming the basis for its quantification. researchgate.net

The effect of scan rate on the cyclic voltammograms provides insights into the reaction mechanism. For a diffusion-controlled process, the peak current (Iₚ) is proportional to the square root of the scan rate (ν¹/²). mdpi.com The relationship between peak potential (Eₚ) and the logarithm of the scan rate can be used to determine kinetic parameters such as the transfer coefficient (α) and the number of electrons involved in the rate-determining step. researchgate.net

Chronocoulometry is another electrochemical technique employed in these studies. It measures the total charge (Q) that passes through the electrode as a function of time. This technique can be used to determine the diffusion coefficient (D) of hydrazine. researchgate.netijrat.org The relationship is described by the Cottrell equation, where the charge is proportional to the square root of time (t¹/²). By plotting Q versus t¹/², a linear relationship is obtained, and the diffusion coefficient can be calculated from the slope. acs.org

A study on a benzalazine (B126859) synthesized from benzaldehyde (B42025) and this compound utilized chronocoulometry to calculate the diffusion coefficient, which was found to be lower in a neutral medium. ijrat.org

Application of Modified Electrodes (e.g., Nanoparticle-Modified Electrodes)

The modification of electrode surfaces is a crucial strategy to enhance the sensitivity and selectivity of hydrazine detection. nih.gov Nanoparticles are widely used for this purpose due to their high surface area and unique catalytic properties. mdpi.com

Types of Nanoparticle Modifications:

Gold Nanoparticles (AuNPs): AuNPs have shown excellent electrocatalytic activity towards hydrazine oxidation. doi.org They can be deposited on various substrates, such as cerium oxide (CeO₂) nanoparticles, creating a synergistic effect that enhances catalytic activity. doi.org AuNP-modified graphite pencil electrodes have also been developed for high-sensitivity detection. nih.gov

Copper Oxide Nanoparticles (CuO): Glassy carbon electrodes modified with CuO nanoparticles can catalyze the oxidation of hydrazine in alkaline media. umz.ac.ir

Molybdenum Disulfide Quantum Dots (MoS₂ QDs): These quantum dots, with an average diameter of ~5 nm, exhibit significant catalytic activity for hydrazine electro-oxidation, attributed to their small size and the presence of functional groups from capping agents like cysteine. mdpi.com

Other Nanomaterials: A variety of other nanomaterials, including graphene, palladium, silver, and platinum nanoparticles, have been reported for the oxidation of hydrazine. doi.org Composite materials, such as those integrating ferrocene derivatives, ionic liquids, and CoS₂-carbon nanotube nanocomposites, have also been developed to create highly sensitive sensors. acs.org

The modification of electrodes with these nanomaterials leads to a lower oxidation overpotential and an increased oxidation current, thereby improving the detection limits and sensitivity for hydrazine. nih.govmdpi.comumz.ac.ir

Sensing in Aqueous and Biological Samples

The developed analytical methods are often applied to the determination of hydrazine in various real-world samples, including aqueous and biological matrices.

Aqueous Samples: The detection of hydrazine in water samples, such as drinking water, river water, and boiler feed water, is a significant application due to its toxicity. acs.orgnih.govnih.gov For instance, a gold nanoparticle-modified graphite pencil electrode was successfully used to determine hydrazine concentrations in drinking water. nih.gov Similarly, an electrochemical sensor based on a modified carbon paste electrode was applied to detect hydrazine in water samples with good recoveries. acs.org An automated flow method using micellar-mediated reactions has been developed for determining hydrazine in drinking and boiler feed water. nih.gov Furthermore, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for the sensitive detection of hydrazine in raw and chlorinated drinking water. researchgate.net

Biological Samples: The detection of hydrazine in biological samples is important due to its potential release as a metabolite from certain drugs, such as isoniazid. rsc.org Methods for determining hydrazine in biological matrices like urine have been developed. researchgate.netnih.gov These methods often involve sample preparation steps like protein precipitation and extraction to remove interfering substances before derivatization and analysis. nih.gov Fluorescent probes have been designed for the selective detection of intracellular hydrazine in living cells, such as HepG2 cells, and in organisms like zebrafish. rsc.orgacs.org

The successful application of these methods in complex matrices demonstrates their practical utility for environmental monitoring and toxicological studies. acs.orgresearchgate.netmdpi.com

Chemiluminescence Analysis

Chemiluminescence (CL) offers a highly sensitive method for the detection of hydrazine. tandfonline.com The principle involves a chemical reaction that produces light, and the intensity of the emitted light is proportional to the concentration of the analyte.

Several chemiluminescence systems have been developed for hydrazine determination. One common approach involves the oxidation of luminol (B1675438). For example, the oxidation of hydrazine by potassium hexacyanoferrate(III) in an alkaline luminol solution generates chemiluminescence. tandfonline.com This reaction can be adapted for a flow injection analysis system, allowing for the rapid and automated determination of various hydrazine compounds, including hydrazine sulfate (B86663). tandfonline.com Another method utilizes the catalytic oxidation of hydrazine by colloidal platinum, which forms an oxidizing intermediate that subsequently reacts with luminol to produce a CL signal. nih.gov This method is capable of detecting sub-part-per-billion levels of hydrazine in air. nih.gov

The chemiluminescence reaction between phenyl hydrazine and t-butylhydroperoxide in an alkaline medium has also been studied, with the light emission being enhanced by the presence of luminol. researchgate.net

Inhibition of Water Vapor-Induced Chemiluminescence

This compound has been shown to inhibit water vapor-induced chemiluminescence in methyl glycosides. biosynth.com This inhibitory effect is attributed to a decrease in the production of hydrogen peroxide and the subsequent decomposition of the product that would otherwise lead to luminescence. biosynth.com While the precise mechanism of this inhibition is not fully understood, it is a notable chemical property of this compound. biosynth.com

Method Validation and Verification in Research

The validation of analytical methods is crucial to ensure their reliability, accuracy, and precision for the intended application. rasayanjournal.co.inscirp.org Method validation is performed according to guidelines from organizations like the International Conference on Harmonisation (ICH). rasayanjournal.co.injddtonline.info

Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. jddtonline.infoscribd.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. rasayanjournal.co.inscirp.org This is typically evaluated by a linear regression analysis of the calibration curve.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scirp.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery percentage is calculated. rasayanjournal.co.inscirp.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). rasayanjournal.co.injddtonline.info

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. rasayanjournal.co.inscirp.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rasayanjournal.co.inscirp.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. rasayanjournal.co.in

Table 1: Example of Method Validation Parameters for Hydrazine Analysis

ParameterFindingReference
Linearity Range 0.03 µM to 500.0 µM acs.org
0.3 µmol L⁻¹ to 10 µmol L⁻¹ nih.gov
10 µg/mL to 50 µg/mL scirp.org
Limit of Detection (LOD) 1.2 x 10⁻⁵ M (DPV) umz.ac.ir
42 nmol L⁻¹ (SWV) nih.gov
3.1 ng researchgate.net
Accuracy (Recovery) 96.7% to 103.0% acs.org
82% to 114% nih.gov
98.94% (pure solution) scirp.org
99.50% (pharmaceutical) scirp.org
Precision (%RSD) < 3.6% acs.org
< 9% researchgate.net
3.3% (for 7.0 µg/ml) researchgate.net

These validation studies confirm that the developed analytical procedures are suitable for the quantification of this compound in various contexts, including research and quality control. scirp.orgjddtonline.info

Computational Chemistry and Modeling Studies

Molecular Docking for Biological Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to forecast the interaction between a ligand and a protein's active site, providing insights into potential biological activity. Studies on hydrazine (B178648) derivatives have utilized molecular docking to identify and characterize interactions with various biological targets.

For instance, novel pyrrole-based Schiff bases, synthesized from hydrazides, were evaluated as inhibitors for monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases. mdpi.com Docking simulations were performed to understand the binding modes of the most promising compounds within the active sites of MAO-B (PDB ID: 2V5Z) and AChE (PDB ID: 4EY6). mdpi.com Similarly, the anti-inflammatory potential of 3,4-dihydropyrimidone derivatives has been assessed by docking them into the active site of the cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3LN1). bohrium.com In another study, hydrazide-hydrazone derivatives were investigated as laccase inhibitors, and molecular modeling was used to analyze the stabilization of these molecules within the enzyme's substrate-binding pocket. nih.gov

The interactions of binuclear Ru(II)-1-naphthylhydrazine complexes with bovine serum albumin (BSA) have also been explored, revealing that amino acid residues such as ASP118, THR121, and LYS116 are crucial for binding through the formation of hydrogen bonds and π-anion/cation interactions. mdpi.com In the search for new antimicrobial agents, newly synthesized compounds derived from hydrazine were docked into the binding pocket of a penicillin-binding protein from Escherichia coli (PDB ID: 2EX6) to predict their binding affinity and rank their potential efficacy. nih.gov

Ligand TypeTarget Protein (PDB ID)Key FindingsReference
Pyrrole-based Schiff BaseMAO-B (2V5Z), AChE (4EY6)Identified compounds with dual inhibitory capacity. mdpi.com
Hydrazide-hydrazoneLaccase from Trametes versicolorSalicylic (B10762653) aldehyde framework was pivotal for stabilization in the active site. nih.gov
3,4-Dihydropyrimidone derivativeCOX-2 (3LN1)Predicted anti-inflammatory activity with docking scores from -8.4 to -10.1 kcal/mol. bohrium.com
Binuclear Ru(II)-naphthylhydrazineBovine Serum Albumin (BSA)Interactions dominated by hydrogen bonds and π-anion/cation interactions with key residues. mdpi.com
1-hydroxy-naphthyl pyrazolinePenicillin Binding Protein (2EX6)Docking scores correlated with experimental antibacterial activity. nih.gov

Theoretical Investigations of Reaction Mechanisms

Theoretical studies, primarily using density functional theory (DFT), are instrumental in elucidating the complex reaction mechanisms involving hydrazine and its salts. These investigations map out potential energy surfaces, identify intermediates and transition states, and determine the most probable reaction pathways.

One such study focused on the reaction between ethoxymethylenemalononitrile (B14416) and hydrazine hydrate (B1144303) to form a pyrazole (B372694) ring. rsc.org The investigation considered two primary mechanisms: one initiated by a nucleophilic attack on the C=C double bond and the other by an attack on the cyanide group. rsc.org Calculations revealed the second route to be more favorable, and the presence of a solvent like methanol (B129727) was found to lower the activation energy of the rate-determining step. rsc.org

In the synthesis of 3,5-diamino-1,2,4-triazole (DAT) from hydrazine dihydrochloride (B599025) and cyanoguanidine, computational methods were used alongside in-line infrared spectroscopy to validate the reaction intermediates. rsc.org The proposed mechanism involves nucleophilic addition, deamination, cyclization, and rearrangement steps, with DFT calculations confirming the structures of the intermediates deduced from spectral data. rsc.org

The reaction of hydrazines with α,β-unsaturated carbonyl compounds to yield 2-pyrazolines has also been explored theoretically. researchgate.net These studies are crucial for understanding the formation of different products, and calculations of energies and NMR chemical shifts help ascertain the structures of unexpected intermediates and transition states. researchgate.net Furthermore, the kinetics of redox reactions involving hydrazine dihydrochloride have been studied, proposing mechanistic pathways based on reaction order and the effect of reactants' concentrations. eduprojecttopics.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental information about the electronic structure, reactivity, and properties of molecules like this compound. These calculations are used to determine various molecular descriptors that explain experimental observations.

DFT studies have been employed to design hydrazine-based catalysts, revealing that specific bicyclic structures can lower the activation barriers in certain organic reactions by stabilizing the transition states. In the field of corrosion inhibition, quantum chemical parameters for various hydrazine derivatives have been calculated to understand their protective mechanism on metal surfaces. sciencetechindonesia.comdntb.gov.uaacs.org These parameters typically include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher EHOMO values indicate a greater tendency to donate electrons to the vacant orbitals of a metal.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. Lower ELUMO values suggest a greater capacity to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which is favorable for inhibition.

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface.

Studies on hydrazine derivatives as corrosion inhibitors for steel in acidic media have shown a strong correlation between these calculated parameters and experimentally observed inhibition efficiency. sciencetechindonesia.comacs.org For example, the adsorption of 2-(2,4,5-trimethoxybenzylidene) hydrazine carbothioamide on a carbon steel surface was comprehensively investigated using DFT, which supported the experimental findings from electrochemical measurements. acs.org

Hydrazine DerivativeEHOMO (eV)ELUMO (eV)ΔE (eV)Dipole Moment (Debye)Application ContextReference
N-Benzo rsc.orgdioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazine (1b)--4.095.09Corrosion Inhibition sciencetechindonesia.com
(E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acid (1c)--3.864.88Corrosion Inhibition sciencetechindonesia.com
(2E)-2-(furan-2-ylmethylidene) hydrazine carbothioamide (FMHC)----Corrosion Inhibition dntb.gov.ua
2-(2,4,5-trimethoxybenzylidene) hydrazine carbothioamide (TMBHCA)-6.044-1.5794.465-Corrosion Inhibition acs.org

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry and materials science that correlates the chemical structure of a molecule with its biological activity or physical properties. collaborativedrug.com By systematically modifying molecular features, researchers can deduce which parts of the structure are essential for its function.

In the context of hydrazine derivatives, SAR studies have been pivotal in optimizing their activity as enzyme inhibitors. A study on a series of hydrazide-hydrazones as laccase inhibitors revealed key structural requirements for potent activity. nih.gov The analysis showed that a slim salicylic aldehyde fragment was crucial for stabilizing the molecule in the enzyme's active site. nih.gov Furthermore, the presence of bulky substituents like phenyl or tert-butyl groups at a specific position on the salicylic aldehyde fragment favored strong interactions and improved inhibitory potential. nih.gov Conversely, derivatives with even larger substituents were found to bind to different sites on the enzyme, changing their mode of inhibition from competitive to non-competitive or uncompetitive. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models offer a more mathematical approach. A QSAR study on the free radical scavenging properties of hydrazone antioxidants used DFT to optimize molecular structures and generate various descriptors. researchgate.net The resulting model identified the most influential descriptors affecting antioxidant activity, such as specific autocorrelation parameters and the number of hydrogen bond donors. researchgate.net This type of modeling allows for the prediction of activity for new, unsynthesized compounds.

SAR insights have also guided the development of compounds based on the structure of YC-1, a known HIF-1 inhibitor, where a hydrazine compound is a key intermediate in the synthesis. nih.gov Studies on derivatives showed that introducing electron-withdrawing groups, such as cyanophenyl, enhanced inhibitory activity compared to electron-donating groups. nih.gov

Compound SeriesBiological Target/ActivityKey SAR FindingReference
Hydrazide-hydrazonesLaccase InhibitionA slim salicylic aldehyde framework and bulky substituents in position 3 are crucial for competitive inhibition. nih.gov
Hydrazone AntioxidantsDPPH Free Radical ScavengingActivity is influenced by descriptors like Broto-Moreau autocorrelation and the number of hydrogen bond donors. researchgate.net
Indeno[2,1-c]pyrazolones (YC-1 derivatives)HIF-1 InhibitionElectron-withdrawing groups at the R¹ position improved inhibitory activity. nih.gov
1-hydroxy-naphthyl pyrazolinesAntibacterial ActivityThe α-naphthol core with n-propyl and phenyl-substituted pyrazoline arms was identified as the key pharmacophore. nih.gov

Safety Protocols and Regulatory Considerations in Research

Safe Handling Procedures in Laboratory Settings

Due to its hazardous nature, including being toxic if swallowed, in contact with skin, or inhaled, and its potential to cause cancer and allergic skin reactions, strict handling procedures are imperative. thermofisher.com

Engineering Controls and Personal Protective Equipment (PPE):

All work with hydrazine (B178648) dihydrochloride (B599025) should be conducted within a certified chemical fume hood to minimize inhalation exposure. fishersci.atunm.edu The work area should be well-ventilated, and facilities must be equipped with an eyewash station and a safety shower. coleparmer.comhummelcroton.com

A multi-layered PPE approach is essential for personnel safety:

Eye and Face Protection: Chemical safety goggles or splash-proof glasses are mandatory. coleparmer.comnilechemicals.com For tasks with a high potential for splashing, a face shield is recommended. unm.edu

Hand Protection: Chemical-resistant gloves, such as nitrile or PVC, must be worn. unm.eduhummelcroton.com It is crucial to inspect gloves for any signs of degradation before use and to follow proper glove removal techniques to avoid skin contamination. cdhfinechemical.com

Body Protection: A lab coat is required, and for larger quantities, a full protective suit may be necessary. unm.edunilechemicals.com

Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary. coleparmer.comhummelcroton.com

General Handling Practices:

Researchers must obtain special instructions and understand all safety precautions before handling hydrazine dihydrochloride. thermofisher.comhummelcroton.com It is crucial to avoid the formation and accumulation of dust. coleparmer.comcdhfinechemical.com Eating, drinking, and smoking are strictly prohibited in areas where the compound is used. thermofisher.comlobachemie.com Hands should be washed thoroughly after handling, and contaminated clothing must be removed immediately and washed before reuse. coleparmer.comhummelcroton.com

Waste Management and Disposal Protocols

This compound and its containers are classified as hazardous waste and must be disposed of accordingly. coleparmer.com It is crucial to prevent the release of this chemical into the environment, as it is very toxic to aquatic life with long-lasting effects. thermofisher.com

Disposal Procedures:

Waste should be disposed of in accordance with European Directives on waste and hazardous waste, as well as local, state, and federal regulations. thermofisher.comspectrumchemical.com

The material should not be flushed down the sewer or allowed to enter drains. thermofisher.comfishersci.at

One recommended disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. cdhfinechemical.com

Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company. cdhfinechemical.com

Contaminated packaging should be treated as hazardous waste and disposed of through a hazardous or special waste collection point. thermofisher.comcapotchem.cn

Regulatory Compliance in Research and Development

The use of this compound in research is subject to various regulations to ensure the safety of workers and the environment. In the United States, the Occupational Safety and Health Administration (OSHA) sets permissible exposure limits (PELs) for hazardous substances. dtic.mil The American Conference of Governmental Industrial Hygienists (ACGIH) also provides Threshold Limit Values (TLVs) which, although not legally binding, are widely respected guidelines. acs.org

In Europe, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation governs the use of chemical substances. lobachemie.com this compound is also subject to classification and labeling requirements under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). lobachemie.com

Research institutions are responsible for ensuring compliance with all applicable national and international regulations. This includes providing adequate training to all personnel handling the substance, maintaining up-to-date safety data sheets (SDS), and implementing the necessary engineering controls and work practices. unm.eduindustrialchemicals.gov.au

Occupational Exposure Monitoring in Research Environments

Given the toxicity of hydrazine and its salts, monitoring occupational exposure is a critical component of a comprehensive safety program. researchgate.net The goal is to ensure that worker exposure remains below established limits, such as the OSHA PEL and the ACGIH TLV. dtic.milacs.org

Monitoring Techniques:

Various methods can be employed to monitor airborne concentrations of hydrazine compounds in the workplace. These can include:

Personal Monitoring: Having researchers wear personal sampling devices to measure their individual exposure over a work shift. researchgate.net

Recent advancements have led to the development of novel detection methods, such as low-cost fluorescent probes that can rapidly detect hydrazine in various samples, including air. spectroscopyonline.com Some of these are being developed into wearable sensors that provide immediate visual feedback to personnel, enhancing workplace safety. spectroscopyonline.com

Regular monitoring helps to verify the effectiveness of control measures, such as fume hoods and ventilation systems, and ensures that workers are not being exposed to harmful levels of this hazardous chemical. researchgate.net

Q & A

Q. What are the established laboratory methods for synthesizing hydrazine dihydrochloride, and how is purity validated?

this compound is typically synthesized by reacting hydrazine hydrate with hydrochloric acid under controlled conditions. Purity verification involves titration (e.g., acid-base titration to confirm HCl content) and spectroscopic methods (e.g., FT-IR for functional group analysis). For example, in the synthesis of related dihydrochloride salts, stoichiometric control and recrystallization in ethanol are critical to minimize impurities .

Q. How does this compound act as a reducing agent in inorganic synthesis, and what factors determine its efficiency?

this compound reduces metal ions (e.g., Re(VII) to Re(IV)) in acidic media. Key parameters include:

  • Acid concentration : Optimal HCl concentration ensures proton availability and stabilizes reduced species .
  • Reaction time : Extended boiling (1–2 hours) ensures complete reduction .
  • Excess reagent : A 2–3× molar excess of this compound compensates for side reactions . Comparative studies show superior reducing power over sulfate salts due to higher solubility in HCl .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Storage : Store in locked, ventilated cabinets away from oxidizers .
  • Personal protective equipment (PPE) : Use chemical-resistant gloves (JIS T 8116), goggles, and lab coats .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose via approved waste facilities .
  • First aid : Immediate rinsing with water for skin/eye contact and oxygen administration for inhalation exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated reductions in complex matrices?

A factorial design approach is recommended:

  • Variables : Acid concentration (1–6 M HCl), temperature (25–100°C), and molar ratio (1–5× excess).
  • Response metrics : Yield of reduced product (e.g., hexachlororhenate(IV)) quantified via UV-Vis or ICP-OES .
  • Data contradiction resolution : Conflicting results in reaction efficiency across studies may arise from trace metal impurities; use ultrapure HCl and degassed solvents .

Q. What computational strategies are used to design hydrazine-based catalysts for organic transformations?

Density functional theory (DFT) studies reveal that hydrazine catalysts with [2.2.2]-bicyclic structures lower activation barriers in carbonyl–olefin metathesis by stabilizing transition states. Key steps include:

  • Cycloaddition : Formation of a hydrazine-olefin adduct.
  • Cycloreversion : Rate-determining step influenced by ring strain and electron density . Experimental validation involves synthesizing bicyclic hydrazines and comparing turnover frequencies (TOFs) .

Q. What methodologies assess the stability of this compound in aqueous solutions, and how do decomposition products affect analytical accuracy?

  • Stability testing : Monitor this compound degradation via HPLC-UV at 240 nm under varying pH (2–6) and temperature (4–40°C).
  • Decomposition products : Hydrazine and benzalazine form in acidic media, skewing calibration curves. Use fresh solutions or stabilize with 0.1 M HCl .
  • Mitigation : Buffered media (pH < 3.5) reduce decomposition rates by 50% compared to unbuffered systems .

Key Takeaways

  • Synthesis & Characterization : Recrystallization and titration are critical for purity .
  • Reduction Efficiency : Acid concentration and reagent excess are pivotal .
  • Advanced Applications : Computational modeling guides catalyst design , while stability studies inform analytical protocols .
  • Safety : Rigorous PPE and disposal protocols mitigate risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazine dihydrochloride
Reactant of Route 2
Hydrazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.